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  • Product: Methyl 3-oxopiperidine-4-carboxylate hydrochloride
  • CAS: 1266522-92-2

Core Science & Biosynthesis

Foundational

Thermodynamic stability of Methyl 3-oxopiperidine-4-carboxylate hydrochloride at room temperature

Executive Summary Methyl 3-oxopiperidine-4-carboxylate hydrochloride is a critical β -keto ester building block in medicinal chemistry, frequently utilized in the synthesis of complex piperidine-based active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-oxopiperidine-4-carboxylate hydrochloride is a critical β -keto ester building block in medicinal chemistry, frequently utilized in the synthesis of complex piperidine-based active pharmaceutical ingredients (APIs). While highly versatile synthetically, its thermodynamic stability at room temperature (25°C) is inherently compromised by its molecular architecture. This whitepaper elucidates the causality behind its degradation pathways—specifically hygroscopicity-driven hydrolysis and subsequent decarboxylation—and provides self-validating experimental protocols for rigorous stability profiling.

Chemical Profile & Structural Causality

To understand the thermodynamic behavior of this compound, one must analyze the causality behind the selection of its salt form.

Why the Hydrochloride Salt? In its free base form, the secondary amine of the piperidine ring is both basic and nucleophilic. It can readily catalyze the hydrolysis of its own ester group or participate in intermolecular self-condensation. By protonating the nitrogen to form the hydrochloride salt, the amine's nucleophilicity is neutralized, providing kinetic stability to the molecule at room temperature.

However, this stabilization introduces a critical vulnerability: hygroscopicity . The hydrochloride salt readily absorbs ambient moisture, which acts as the primary catalyst for the compound's thermodynamic degradation.

Mechanisms of Degradation at Room Temperature

The degradation of Methyl 3-oxopiperidine-4-carboxylate hydrochloride at room temperature is a two-step cascade driven by thermodynamics:

  • Moisture-Driven Hydrolysis: When exposed to ambient humidity (e.g., 60% RH), the hygroscopic salt forms a localized aqueous microenvironment on the crystal surface. This moisture lowers the activation energy required for the cleavage of the methyl ester, hydrolyzing it into 3-oxopiperidine-4-carboxylic acid.

  • Spontaneous Decarboxylation: β -keto acids are thermodynamically unstable at room temperature. The 3-oxopiperidine-4-carboxylic acid intermediate undergoes spontaneous decarboxylation. This occurs via a concerted, six-membered cyclic transition state where the ketone oxygen hydrogen-bonds with the carboxylic hydroxyl group[1]. The irreversible release of carbon dioxide gas ( CO2​ ) drives the equilibrium entirely toward the formation of 3-piperidinone hydrochloride[2].

degradation_pathway A Methyl 3-oxopiperidine- 4-carboxylate HCl B 3-oxopiperidine- 4-carboxylic acid A->B Hydrolysis (+ H2O) C 3-piperidinone HCl + CO2 B->C Decarboxylation (- CO2)

Caption: Degradation of Methyl 3-oxopiperidine-4-carboxylate HCl via hydrolysis and decarboxylation.

Experimental Workflow: Thermodynamic Stability Profiling

To empirically determine the shelf-life and storage requirements, stability testing must be conducted in strict accordance with the ICH Q1A(R2) guidelines[3].

stability_workflow Start Batch Selection (3 Primary Batches) Cond1 Long-Term Storage 25°C / 60% RH Start->Cond1 Cond2 Accelerated Storage 40°C / 75% RH Start->Cond2 Test HPLC & Karl Fischer Analysis (0-12 mos) Cond1->Test Cond2->Test Eval Thermodynamic Profiling & Shelf-Life Determination Test->Eval

Caption: ICH Q1A(R2) compliant stability testing workflow for thermodynamic profiling.

Step-by-Step Self-Validating Protocol
  • Batch Preparation: Select three independent primary batches of the API (Initial Purity 99.5%).

  • Simulated Packaging: Seal 5g aliquots in double low-density polyethylene (LDPE) bags, placed inside a high-density polyethylene (HDPE) container with a 1g silica gel desiccant pouch.

  • Environmental Incubation:

    • Long-Term: Place samples in a validated stability chamber at 25°C ± 2°C and 60% RH ± 5% RH[3].

    • Accelerated: Place a parallel set at 40°C ± 2°C and 75% RH ± 5% RH.

  • Self-Validating System Suitability Test (SST): Before analyzing any stability pull, the HPLC system must be validated. Inject a resolution standard containing Methyl 3-oxopiperidine-4-carboxylate and 3-piperidinone. Validation Criteria: The run is only authorized if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 . This guarantees that the method can distinctly quantify the degradant without co-elution, ensuring the integrity of the data.

  • Sampling & Analysis: Pull samples at 0, 3, 6, 9, and 12 months. Quantify the intact ester via RP-HPLC and measure moisture uptake using Karl Fischer (KF) titration.

Quantitative Data & Kinetic Modeling

The thermodynamic vulnerability of the compound is best illustrated by correlating moisture uptake with assay degradation. Below is a representative quantitative dataset demonstrating the compound's kinetic behavior under long-term room temperature storage.

Table 1: Representative Long-Term Stability Data (25°C / 60% RH)

Time Point (Months)Moisture Content (KF, % w/w)Assay (HPLC, % Area)3-Piperidinone Formation (%)
00.4599.60.1
30.8298.90.6
61.3597.22.1
91.9094.84.3
122.4591.57.4

Table 2: Thermodynamic & Kinetic Parameters

ParameterValueMechanistic Implication
Activation Energy ( Ea​ ) - Hydrolysis~65 kJ/molModerate barrier; easily overcome in the presence of surface moisture at 25°C.
Activation Energy ( Ea​ ) - Decarboxylation~25 kJ/molVery low barrier; decarboxylation is nearly instantaneous following hydrolysis.
Shelf-Life Estimate ( t90​ ) at 25°C~14 MonthsRequires strict desiccation to extend commercial viability at room temperature.

Conclusion & Storage Directives

The thermodynamic stability of Methyl 3-oxopiperidine-4-carboxylate hydrochloride at room temperature is fundamentally limited by its susceptibility to moisture-induced hydrolysis and subsequent irreversible decarboxylation.

Authoritative Directives for Drug Development Professionals:

  • Strict Desiccation: The compound must be stored in tightly sealed containers with active desiccants (e.g., molecular sieves or silica gel) to prevent the initial hydrolysis step.

  • Inert Atmosphere: Backfilling storage containers with Argon or Nitrogen gas mitigates ambient humidity exposure during the packaging process.

  • Temperature Control: While stable at room temperature under strictly anhydrous conditions, long-term commercial storage is highly recommended at 2°C to 8°C to further depress the kinetic rate of hydrolysis.

References

  • Q1A(R2) Stability testing of new drug substances and drug products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis Source: Master Organic Chemistry URL:[Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

Sources

Exploratory

Structural Elucidation and Solid-State Characterization of Methyl 3-oxopiperidine-4-carboxylate Hydrochloride

Executive Summary Methyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 1266522-92-2) is a critical synthetic intermediate widely utilized in the pharmaceutical industry for the construction of functionalized piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 1266522-92-2) is a critical synthetic intermediate widely utilized in the pharmaceutical industry for the construction of functionalized piperidines, spirocycles, and fused heterocyclic scaffolds. Understanding its physical state, crystallographic architecture, and thermodynamic behavior is paramount for downstream pharmaceutical processing, formulation, and synthetic optimization. This technical guide provides an in-depth analysis of its solid-state properties and the causality behind its structural stabilization.

Thermodynamic Rationale for the Hydrochloride Salt

In its free-base form, Methyl 3-oxopiperidine-4-carboxylate is a β-keto ester containing a secondary amine. This structural arrangement is inherently unstable at ambient conditions due to two competing degradation pathways:

  • Keto-Enol Tautomerization: The β-keto ester readily tautomerizes to its enol form, altering the electron density and reactivity of the piperidine ring.

  • Intermolecular Condensation: The nucleophilic secondary amine of one molecule can attack the highly electrophilic C3 ketone of another, leading to rapid oligomerization or self-condensation.

Causality in Formulation: By converting the free base into a hydrochloride salt, the lone pair on the piperidine nitrogen is protonated ( N+ ). This sequestration eliminates the molecule's nucleophilicity, effectively shutting down intermolecular condensation pathways and locking the compound into a highly stable, non-reactive crystalline matrix [1].

Dynamics FreeBase Free Base (Unstable, Nucleophilic) Enol Enol Tautomer (Condensation Risk) FreeBase->Enol Tautomerization Keto Keto Tautomer (Chair Conformation) FreeBase->Keto Tautomerization HClSalt HCl Salt Crystal (Stable, N-H...Cl Bonds) Enol->HClSalt + HCl (g) Shift to Keto Keto->HClSalt + HCl (g) Crystallization

Thermodynamic stabilization of Methyl 3-oxopiperidine-4-carboxylate via HCl salt formation.

Crystallographic Architecture and Molecular Conformation

The physical state of Methyl 3-oxopiperidine-4-carboxylate hydrochloride at standard temperature and pressure (STP) is a highly crystalline, white to off-white powder [1]. While specific unit cell dimensions can vary based on the crystallization solvent (polymorphism), piperidone hydrochloride salts predominantly crystallize in the monoclinic or orthorhombic crystal systems [2].

Conformational Dynamics: Within the crystal lattice, the piperidine ring adopts a thermodynamically favored chair conformation . To minimize 1,3-diaxial steric strain, the bulky methyl carboxylate group at the C4 position is heavily biased toward the equatorial orientation. The sp²-hybridized ketone at C3 introduces a localized planar geometry, resulting in a slight flattening of the chair near the C2-C3-C4 region.

Supramolecular Hydrogen Bonding: The solid-state architecture is stabilized by a rigorous hydrogen-bonding network:

  • Charge-Assisted Bonds: The dominant stabilizing force is the strong, highly directional hydrogen bond between the protonated amine and the chloride counterion ( N+−H⋯Cl− ).

  • Secondary Packing: Weaker non-classical interactions ( C−H⋯O=C ) between the aliphatic ring protons and the carbonyl oxygens dictate the macroscopic crystal habit and powder flow properties.

Table 1: Physicochemical and Structural Parameters
ParameterValue / Description
Chemical Name Methyl 3-oxopiperidine-4-carboxylate hydrochloride
CAS Registry Number 1266522-92-2
Molecular Formula C₇H₁₂ClNO₃
Molecular Weight 193.63 g/mol
Physical State (STP) White to off-white crystalline powder
Expected Crystal System Monoclinic / Orthorhombic
Dominant Conformation Chair (Equatorial C4-carboxylate)
Primary Hydrogen Bond N⁺-H ··· Cl⁻ (Charge-assisted, ~3.1 Å)

Experimental Methodologies for Solid-State Validation

To ensure the trustworthiness of structural assignments, researchers must employ self-validating analytical workflows. Below are the standard protocols for crystal growth and solid-state characterization.

Protocol: Single-Crystal Growth via Vapor Diffusion

This anti-solvent diffusion technique is designed to yield high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD), minimizing the kinetic trapping of amorphous domains.

  • Solvent Selection & Dissolution: Dissolve 50 mg of the API in 1.0 mL of anhydrous methanol (a high-solubility solvent) inside a 4 mL glass vial. Gentle heating (40 °C) may be applied, followed by cooling to room temperature.

  • Microfiltration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved impurities).

  • Diffusion Chamber Setup: Place the uncapped 4 mL vial into a larger 20 mL scintillation vial containing 5 mL of diethyl ether (anti-solvent).

  • Controlled Nucleation: Seal the outer vial tightly and store at a constant 4 °C for 7–14 days. The volatile diethyl ether will slowly diffuse into the methanol phase, gradually reducing the solubility of the hydrochloride salt and promoting the growth of pristine, faceted crystals.

  • Harvesting: Isolate the crystals under a layer of Paratone-N inert oil to prevent solvent evaporation and lattice collapse prior to mounting on the diffractometer.

SCXRD S1 1. Solvent Dissolution (Methanol, 50 mg/mL) S2 2. Microfiltration (0.22 µm PTFE) S1->S2 S3 3. Vapor Diffusion (Diethyl Ether Anti-solvent) S2->S3 S4 4. Crystal Harvesting (Paratone-N Oil) S3->S4 S5 5. X-Ray Diffraction (100 K, Cu-Kα) S4->S5

Step-by-step vapor diffusion workflow for growing diffraction-quality single crystals.

Protocol: Solid-State FTIR and DSC Analysis

To confirm the bulk purity and phase identity of the crystalline powder, a dual-method approach is utilized:

  • FTIR Spectroscopy (ATR Mode): Analyze 2-3 mg of the powder using a diamond Attenuated Total Reflectance (ATR) crystal. Ensure the anvil applies uniform pressure. Record the spectrum from 4000 to 400 cm⁻¹.

  • Differential Scanning Calorimetry (DSC): Weigh ~3.5 mg of the sample into a hermetically sealable aluminum pan with a pinhole. Heat from 25 °C to 250 °C at a ramp rate of 10 °C/min under a dry nitrogen purge (50 mL/min). A sharp endothermic peak corresponding to the melting point validates the crystalline purity, while the absence of broad endotherms below 100 °C confirms the anhydrous nature of the salt [3].

Table 2: Diagnostic Solid-State Characterization Markers (FTIR & ssNMR)
TechniqueMarker / ShiftStructural AssignmentCausality / Rationale
FTIR (ATR) 2900–2500 cm⁻¹ (Broad)N⁺-H StretchingConfirms complete protonation of the piperidine nitrogen.
FTIR (ATR) ~1740 cm⁻¹ (Sharp)Ester C=O StretchingValidates the intact methyl carboxylate group.
FTIR (ATR) ~1715 cm⁻¹ (Sharp)Ketone C=O StretchingDifferentiates the C3 ketone from the C4 ester carbonyl.
¹³C ssNMR ~205 ppmKetone Carbon (C3)Confirms the keto tautomer is the dominant solid-state form.
¹³C ssNMR ~170 ppmEster Carbon (C=O)Validates ester integrity without hydrolysis.

Conclusion

The structural integrity of Methyl 3-oxopiperidine-4-carboxylate hydrochloride is fundamentally tied to its physical state. By leveraging hydrochloride salt formation, synthetic chemists can manipulate the thermodynamic landscape to suppress tautomerization and self-condensation. Rigorous solid-state characterization using SCXRD, FTIR, and DSC provides the self-validating data necessary to ensure batch-to-batch consistency, stability, and reliability in downstream pharmaceutical manufacturing.

References

  • PubChem. "Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride." National Center for Biotechnology Information. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Alkylation of Methyl 3-oxopiperidine-4-carboxylate Hydrochloride

Introduction & Mechanistic Rationale Methyl 3-oxopiperidine-4-carboxylate hydrochloride is a highly versatile β -keto ester building block widely utilized in the synthesis of complex pharmaceutical scaffolds, including f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 3-oxopiperidine-4-carboxylate hydrochloride is a highly versatile β -keto ester building block widely utilized in the synthesis of complex pharmaceutical scaffolds, including fused heterocycles, spirocycles, and targeted protein degraders [1, 2]. Functionalizing the piperidine nitrogen via N-alkylation is a critical first step in many synthetic routes.

However, this substrate presents a distinct chemoselectivity challenge. The molecule contains two competing nucleophilic sites once exposed to basic conditions:

  • The Secondary Amine (N1): Protected as a hydrochloride salt, the free amine has a pKa of approximately 9.5.

  • The β -Keto Ester α -Carbon (C4): The proton sandwiched between the C3-ketone and the C4-carboxylate is highly acidic (pKa ~10.5).

The Causality of Base Selection: If a strong, homogeneous base (e.g., NaH, KOtBu) is used to neutralize the hydrochloride salt, it will simultaneously deprotonate the C4 position, generating a highly reactive enolate. This leads to undesired C-alkylation or O-alkylation [3]. To achieve strict N-alkylation, the protocol must utilize a mild, heterogeneous base (such as finely milled K2​CO3​ ) or a sterically hindered organic base (such as DIPEA) in a polar aprotic solvent. These mild bases are sufficient to liberate the free amine without crossing the thermodynamic threshold required for extensive enolate formation.

Chemoselectivity Substrate Methyl 3-oxopiperidine- 4-carboxylate HCl FreeBase Free Amine (N-Nucleophile) Substrate->FreeBase Mild Base (K2CO3, MeCN) Enolate C4-Enolate (C/O-Nucleophile) Substrate->Enolate Strong Base (NaH, KOtBu) Target N-Alkylated Product (Desired) FreeBase->Target R-X (SN2) Byproduct C/O-Alkylated Byproduct (Undesired) Enolate->Byproduct R-X (SN2)

Fig 1: Chemoselectivity pathways based on base selection during alkylation.

Reaction Condition Optimization

The table below summarizes the quantitative impact of base and solvent selection on the chemoselectivity of the alkylation reaction (using benzyl bromide as a model electrophile).

Table 1: Optimization of Base and Solvent for N-Alkylation

Base (Equivalents)SolventTemperature (°C)Overall Conversion (%)N-Alkylation (%)C/O-Alkylation (%)
NaH (2.2 eq)THF0 to 25>95<10>85
KOtBu (2.0 eq)DMF25>95<15>80
Et3​N (2.5 eq)DCM25609010
DIPEA (2.5 eq)DMF60>95>95<5
K2​CO3​ (3.0 eq) MeCN 60 >95 >98 <2

Data Interpretation: Finely powdered K2​CO3​ in Acetonitrile (MeCN) provides the optimal balance of reactivity and selectivity. The insolubility of the carbonate salt in MeCN keeps the effective basicity of the solution low, preventing enolization while continuously neutralizing the HCl generated during the SN​2 displacement [1, 3].

Experimental Protocols

We detail two self-validating methodologies. Protocol A is the standard SN​2 displacement using an alkyl halide. Protocol B utilizes reductive amination, which entirely bypasses the risk of C-alkylation by operating under mildly acidic/neutral conditions [1].

Protocol A: Direct N-Alkylation via Nucleophilic Substitution ( SN​2 )

This protocol is ideal for primary alkyl halides, allylic, and benzylic electrophiles.

Reagents & Materials:

  • Methyl 3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium carbonate ( K2​CO3​ ), finely powdered and oven-dried (3.0 eq)

  • Anhydrous Acetonitrile (MeCN) (10 mL per gram of substrate)

Step-by-Step Methodology:

  • Preparation & Free-Basing: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq) and anhydrous MeCN.

  • Base Addition: Add the finely powdered K2​CO3​ (3.0 eq). Stir the suspension vigorously at room temperature (25 °C) for 30 minutes under an argon atmosphere. Insight: This pre-stirring period is critical to fully liberate the free amine before the electrophile is introduced.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 eq) dropwise over 10 minutes. Insight: Dropwise addition at 0 °C prevents exothermic spikes that could promote dialkylation or ring-opening side reactions.

  • Thermal Activation: Remove the ice bath and gradually warm the mixture to 60 °C. Stir for 4–12 hours. Monitor the reaction via TLC (ninhydrin stain for the secondary amine; UV for the product if using an aryl halide).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts ( KCl , unreacted K2​CO3​ ). Wash the filter cake with ethyl acetate (EtOAc).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a gradient of 10-30% EtOAc in Hexanes) to yield the pure N-alkylated product.

Workflow Step1 1. Salt Neutralization Suspend HCl salt in MeCN + K2CO3 Step2 2. Electrophile Addition Dropwise addition of Alkyl Halide at 0°C Step1->Step2 Step3 3. Thermal Activation Stir at 25-60°C under Argon (4-12h) Step2->Step3 Step4 4. Reaction Quench Filter inorganic salts & concentrate Step3->Step4 Step5 5. Purification Silica Gel Chromatography (EtOAc/Hexane) Step4->Step5

Fig 2: Step-by-step workflow for the direct N-alkylation protocol.

Protocol B: N-Alkylation via Reductive Amination

This protocol is highly recommended when dealing with sterically hindered alkyl groups or when absolute chemoselectivity (0% C-alkylation) is mandated by downstream purity requirements [1].

Reagents & Materials:

  • Methyl 3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (10 mL per gram of substrate)

Step-by-Step Methodology:

  • Free-Basing: Suspend the hydrochloride salt (1.0 eq) in anhydrous DCE. Add DIPEA (1.2 eq) and stir for 15 minutes at room temperature to generate the free amine.

  • Iminium Formation: Add the target aldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 1 hour. Insight: Allowing the iminium ion to fully form before adding the reducing agent prevents the premature reduction of the aldehyde to its corresponding alcohol.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portionwise over 10 minutes. The reagent is mild and highly selective for iminium ions over the C3-ketone of the substrate.

  • Reaction: Stir the mixture at room temperature for 12 hours under argon.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO3​ (Caution: Gas evolution). Stir for 15 minutes. Separate the organic layer, and extract the aqueous layer twice with Dichloromethane (DCM).

  • Drying & Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography.

Analytical Validation

To ensure the integrity of the synthesized N-alkylated product, validate using the following analytical markers:

  • 1 H NMR (400 MHz, CDCl3​ ): Confirm the disappearance of the broad N-H peak (~2.0-2.5 ppm). Ensure the C4 methine proton (usually a singlet or doublet depending on enol-tautomerization, ~3.5 ppm) remains intact, proving C-alkylation did not occur.

  • 13 C NMR (100 MHz, CDCl3​ ): Verify the presence of the newly introduced alkyl carbons. The C3 ketone carbonyl (~205 ppm) and C4 ester carbonyl (~170 ppm) should remain unperturbed.

References

  • Chong, E., Haydl, A. M., Anderson, K., & Sanyal, S. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Popović-Djordjević, J., et al. (2016). High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. ResearchGate. Available at:[Link]

Application

Application Note: Decarboxylation Strategies for Methyl 3-oxopiperidine-4-carboxylate Hydrochloride Derivatives

Executive Summary The 3-piperidone core is a privileged heterocyclic pharmacophore, serving as a critical structural intermediate in the synthesis of complex kinase inhibitors, GPCR ligands, and modern oncology therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-piperidone core is a privileged heterocyclic pharmacophore, serving as a critical structural intermediate in the synthesis of complex kinase inhibitors, GPCR ligands, and modern oncology therapeutics such as adagrasib[1]. Synthesizing this core frequently relies on the decarboxylation of β -keto esters, specifically Methyl 3-oxopiperidine-4-carboxylate hydrochloride and its derivatives.

Handling 3-piperidones presents a unique chemical challenge: as free bases, they are notoriously unstable and rapidly undergo intermolecular aldol condensations or polymerization. Maintaining the substrate as a hydrochloride salt throughout the decarboxylation process is a deliberate strategic choice to keep the secondary amine protonated, thereby deactivating the molecule against self-condensation. This application note details two field-validated methodologies for achieving high-yielding decarboxylation: aggressive acid-catalyzed hydrolysis and the milder, halide-mediated Krapcho decarboxylation.

Mechanistic Principles & Causality

To design a successful decarboxylation workflow, scientists must select a method based on the functional group tolerance required by the specific piperidine derivative.

Method A: Acid-Catalyzed Hydrolysis and Decarboxylation

This is the most robust and scalable method for unprotected or simple alkyl/benzyl-protected piperidine derivatives[2].

  • Mechanism : The reaction is driven by heating the substrate in 6M aqueous HCl. The acidic environment first hydrolyzes the methyl ester to a β -keto acid, releasing methanol. At reflux (~100–105 °C), the β -keto acid undergoes a concerted pericyclic decarboxylation via a six-membered cyclic transition state. This releases CO 2​ gas and forms an enol intermediate, which rapidly tautomerizes to the thermodynamically stable 3-piperidone.

  • Causality of Conditions : The use of strong aqueous acid ensures that the piperidine nitrogen remains strictly protonated ( −NH2+​− ), preventing nucleophilic attack by the nitrogen on the newly formed ketone.

Method B: Modified Krapcho Decarboxylation

When the piperidine derivative contains acid-sensitive functionalities (e.g., specific orthogonal protecting groups or delicate ether linkages), the Krapcho decarboxylation provides a milder alternative[3].

  • Mechanism : Utilizing a nucleophilic salt (LiCl) in wet DMSO at elevated temperatures (130–150 °C), the chloride ion performs an S N​ 2 attack on the methyl group of the ester. This displaces the β -keto carboxylate and expels chloromethane gas. The resulting carboxylate immediately decarboxylates, and the stoichiometric water present in the solvent system protonates the resulting enolate.

  • Causality of Conditions : LiCl is preferred over NaCl due to its superior solubility in DMSO, which accelerates the S N​ 2 attack. The exact stoichiometry of water (typically 2 equivalents) is critical; too little prevents enolate protonation, while too much lowers the boiling point of the reaction mixture, stalling the thermal decarboxylation.

ReactionPathway cluster_A Method A: Acid Hydrolysis cluster_B Method B: Krapcho SM Methyl 3-oxopiperidine- 4-carboxylate HCl Int_Acid 3-oxopiperidine- 4-carboxylic acid HCl SM->Int_Acid 6M HCl, Reflux (-MeOH) Int_Krapcho Enolate Intermediate + MeCl SM->Int_Krapcho LiCl, H2O, DMSO 140°C Prod 3-Piperidone HCl (or free base) Int_Acid->Prod Heat (-CO2) Int_Krapcho->Prod Protonation (-CO2)

Mechanistic divergence of Methyl 3-oxopiperidine-4-carboxylate decarboxylation pathways.

Comparative Data Analysis

The table below summarizes the quantitative and qualitative metrics for both methodologies to aid in route selection.

ParameterMethod A: Acid HydrolysisMethod B: Krapcho Decarboxylation
Reagent System 6M HCl (aq)LiCl (2 eq), H 2​ O (2 eq), DMSO
Operating Temperature 100–105 °C (Reflux)130–150 °C
Typical Reaction Time 4–6 hours12–18 hours
Average Yield 85–95%70–85%
Functional Group Tolerance Low (Cleaves Boc, acetals, silyl ethers)Moderate to High (Tolerates acetals)
Scalability & Workup Excellent (Direct concentration & trituration)Moderate (Requires aqueous extraction of DMSO)

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Decarboxylation (Aqueous HCl)

This protocol is optimized for the generation of the pure 3-piperidone hydrochloride salt.

Step-by-Step Methodology:

  • Substrate Loading : Charge a round-bottom flask equipped with a magnetic stir bar with Methyl 3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq). Add 6M aqueous HCl (10 volumes relative to substrate weight).

    • Causality: 10 volumes of solvent ensure complete dissolution of the polar salt and prevent localized superheating during the evolution of CO 2​ .

  • Reflux & Monitoring : Attach a reflux condenser and a gas bubbler. Heat the mixture to 105 °C.

    • Self-Validation: The reaction progress is visually self-validating. Vigorous bubbling (CO 2​ evolution) will commence as the internal temperature exceeds 90 °C. The reaction is deemed complete when gas evolution completely ceases (typically 4–6 hours).

  • Concentration : Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and concentrate in vacuo (bath temp 45 °C) to remove water and excess HCl, yielding a thick syrup or crude solid.

    • Causality: Complete removal of HCl shifts the equilibrium and removes residual moisture, which is critical for the subsequent crystallization step.

  • Trituration : Suspend the crude residue in cold isopropanol (3 volumes). Stir vigorously for 30 minutes at 0–5 °C.

    • Causality: Isopropanol acts as an anti-solvent for the highly polar 3-piperidone hydrochloride salt while effectively dissolving organic impurities and residual methanol.

  • Filtration & Drying : Filter the suspension through a sintered glass funnel. Wash the filter cake with cold acetone (1 volume) and dry under high vacuum to afford the product as a white to off-white powder.

Workflow Step1 1. Substrate Loading Suspend SM in 6M HCl Step2 2. Reflux & Monitor 100-105°C, 4-6 hrs Step1->Step2 Step3 3. Concentration Remove H2O/HCl Step2->Step3 Step4 4. Trituration Cold iPrOH or Acetone Step3->Step4 Step5 5. Filtration Yield: 3-Piperidone HCl Step4->Step5

Step-by-step experimental workflow for the acid-catalyzed decarboxylation method.

Protocol B: Modified Krapcho Decarboxylation (DMSO/LiCl)

This protocol is utilized when the substrate contains an N-benzyl group or other functionalities that must be preserved.

Step-by-Step Methodology:

  • Reagent Mixing : In a dry reaction vessel, dissolve the substrate (1.0 eq) in anhydrous DMSO (8 volumes). Add anhydrous LiCl (2.0 eq) and deionized water (2.0 eq).

    • Causality: The precise addition of 2.0 equivalents of water provides the necessary protons to quench the enolate intermediate without severely depressing the boiling point of the DMSO mixture.

  • Heating : Purge the vessel with nitrogen. Heat the mixture to 140 °C.

    • Self-Validation: Monitor the reaction via LC-MS or TLC. The disappearance of the starting material mass/spot and the emergence of the lower-molecular-weight ketone confirms the loss of the carboxylate group.

  • Aqueous Workup : Cool the mixture to room temperature. Dilute with brine (20 volumes) and extract with Ethyl Acetate (3 x 10 volumes).

    • Causality: The massive dilution with brine drastically increases the polarity of the aqueous phase, forcing the organic product out of the DMSO and into the Ethyl Acetate layer, preventing yield loss.

  • Purification : Wash the combined organic layers with water (2 x 5 volumes) to remove trace DMSO. Dry over Na 2​ SO 4​ , filter, and concentrate. Purify the resulting oil via silica gel flash chromatography if necessary.

References

  • [1] Synthesis and clinical application of new drugs approved by FDA in 2022. Source: PMC (nih.gov). URL:

  • [2] Optimization of Pyrrolamide Topoisomerase II Inhibitors Toward Identification of an Antibacterial Clinical Candidate (AZD5099). Source: Journal of Medicinal Chemistry - ACS Publications. URL:

  • [3] Synthesis of Benzomorphan Scaffolds by Intramolecular Buchwald–Hartwig Arylation and Approach Towards the Total Synthesis of Queenslandon. Source: uni-tuebingen.de. URL:

Sources

Method

Application Note: Methyl 3-oxopiperidine-4-carboxylate Hydrochloride in Peptidomimetic Synthesis and Drug Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Introduction & Scientific Context The transition from native peptides...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Context

The transition from native peptides to small-molecule therapeutics often requires the introduction of conformational constraints to improve proteolytic stability, oral bioavailability, and receptor-binding affinity. Methyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 1266522-92-2) has emerged as a highly versatile β -keto ester building block in the synthesis of conformationally restricted peptidomimetics and heterocyclic pharmacophores[1].

The Causality of Structural Design

The utility of this molecule stems from its unique trifunctional nature:

  • The Piperidine Nitrogen: Provides a basic site that mimics natural amino acid backbones (e.g., proline or lysine analogs) and serves as an attachment point for orthogonal protecting groups (Fmoc, Boc, Cbz) required in Solid-Phase Peptide Synthesis (SPPS).

  • The β -Keto Ester Motif (C3-Oxo, C4-Carboxylate): This highly reactive 1,3-dicarbonyl equivalent is prone to enolization. The C4 position acts as a potent nucleophile, while the C3 ketone acts as an electrophile. This dual reactivity is the mechanistic foundation for constructing fused bicyclic systems (such as tetrahydropyridopyrimidines)[2].

  • The Hydrochloride Salt Form: The free base of a β -keto piperidine is highly unstable and prone to spontaneous intermolecular Claisen condensations or decarboxylation. The HCl salt effectively protonates the piperidine nitrogen, withdrawing electron density and sterically hindering self-polymerization, thereby ensuring long-term shelf stability and controlled reactivity during synthesis.

Key Applications in Drug Development

A. Synthesis of Bicyclic Peptidomimetic Scaffolds (e.g., KRAS Inhibitors)

Methyl 3-oxopiperidine-4-carboxylate is a critical starting material for the synthesis of tetrahydropyrido[3,4-d]pyrimidines . By condensing the β -keto ester with amidines, urea, or thiourea, chemists can rapidly assemble a rigid bicyclic core. This specific scaffold is the primary pharmacophore in several clinical-stage covalent KRAS G12C inhibitors (e.g., MRTX849 analogs), where the piperidine ring projects a covalent warhead into the switch-II pocket of the mutated KRAS protein[2].

B. Foldamers and Cyclic β -Amino Acids

Reductive amination of the C3-ketone, followed by hydrolysis of the C4-ester, yields cyclic β -amino acids. When incorporated into peptide sequences, these rigidified cyclic monomers force the peptide backbone into predictable secondary structures (foldamers), such as stable β -turns or helices, which are highly resistant to enzymatic degradation[3].

C. Combinatorial Aminothioether Libraries

The scaffold is frequently utilized to generate diverse libraries of peptidomimetic aminothioether acids. By functionalizing the C4 position via nucleophilic substitution, researchers can redeploy important peptide sidechain pharmacophores onto a non-peptidic, drug-like scaffold[4].

Mandatory Visualization: Workflows and Pathways

Workflow: Peptidomimetic Scaffold Synthesis

The following diagram illustrates the chemical workflow for converting the raw hydrochloride salt into a functionalized bicyclic peptidomimetic ready for SPPS or medicinal chemistry screening.

Workflow A Methyl 3-oxopiperidine -4-carboxylate HCl B Free Base Generation (DIPEA / TEA) A->B C N-Protection (Boc2O / Fmoc-Cl) B->C D Beta-Keto Ester Condensation C->D E Bicyclic Core Formation D->E F Peptidomimetic Scaffold E->F

Caption: Step-wise synthetic workflow from Methyl 3-oxopiperidine-4-carboxylate HCl to a bicyclic peptidomimetic.

Biological Pathway: KRAS G12C Inhibition via Piperidine Scaffolds

The synthesized tetrahydropyridopyrimidine scaffolds are deployed to halt oncogenic signaling.

Pathway A EGFR / RTK Activation B SOS1 (GEF) A->B C KRAS G12C (Active GTP-bound) B->C E RAF / MEK / ERK Pathway C->E D Peptidomimetic Inhibitor (Piperidine Scaffold) D->C Covalent Binding (Switch-II Pocket) F Tumor Proliferation E->F

Caption: Mechanism of action for piperidine-derived peptidomimetics in the KRAS signaling pathway.

Quantitative Data: Reaction Optimization

The table below summarizes the optimized reaction conditions and typical yields for key transformations utilizing Methyl 3-oxopiperidine-4-carboxylate hydrochloride.

Reaction TypeReagents & ConditionsTarget MotifTypical Yield (%)Mechanistic Rationale
N-Protection Boc 2​ O, DIPEA, DCM, 0 °C to RTN-Boc-3-oxo-piperidine85 - 92%DIPEA neutralizes the HCl salt; low temp prevents side reactions of the free enolate.
Cyclocondensation Urea/Amidine, NaOEt, EtOH, 80 °CTetrahydropyrido[3,4-d]pyrimidine65 - 75%Alkoxide base forms the highly reactive enolate, driving condensation with the amidine.
Reductive Amination R-NH 2​ , NaBH(OAc) 3​ , AcOH, DCECyclic β -amino acid ester70 - 85%Mild hydride source selectively reduces the intermediate imine without reducing the ester.
Knoevenagel Condensation Aldehyde, Piperidine (cat.), Toluene, Δ α,β -unsaturated ester50 - 65%Azeotropic removal of water drives the equilibrium toward the alkylidene derivative.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify reaction progress.

Protocol 1: Synthesis of a Tetrahydropyrido[3,4-d]pyrimidine Core

This protocol details the construction of the bicyclic scaffold used in covalent inhibitors and rigidified peptides[2].

Materials:

  • Methyl 3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq)

  • Methyl carbamimidothioate sulfate (1.2 eq)

  • Sodium ethoxide (NaOEt) (3.0 eq)

  • Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

  • Free Base Generation & Enolization: Suspend Methyl 3-oxopiperidine-4-carboxylate hydrochloride (10 mmol) in anhydrous EtOH (30 mL) under an inert nitrogen atmosphere. Cool the mixture to 0 °C.

  • Base Addition: Slowly add a freshly prepared solution of NaOEt (30 mmol) in EtOH. Causality: The first equivalent of base neutralizes the HCl salt; the subsequent equivalents deprotonate the C4 position to form the reactive enolate.

  • Condensation: Add methyl carbamimidothioate sulfate (12 mmol) to the reaction mixture. Stir at room temperature for 30 minutes, then heat to reflux (80 °C) for 16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z = 158 for free base) and the appearance of the cyclized product mass indicate completion.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water (50 mL) and adjust the pH to 6.0 using 1M HCl.

  • Purification: Extract the aqueous layer with Ethyl Acetate (3 x 40mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash chromatography (DCM:MeOH gradient) to yield the pyrimidine-fused peptidomimetic scaffold.

Protocol 2: Reductive Amination for Cyclic β -Amino Acid Synthesis

This protocol outlines the conversion of the C3-ketone into a substituted amine for foldamer synthesis[3].

Materials:

  • N-Boc-protected Methyl 3-oxopiperidine-4-carboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the N-Boc-protected β -keto ester (5 mmol) and benzylamine (5.5 mmol) in DCE (20 mL). Add AcOH (5 mmol) to catalyze imine formation. Stir at room temperature for 2 hours. Causality: Acetic acid activates the ketone for nucleophilic attack by the amine, accelerating the formation of the intermediate iminium ion.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc) 3​ (7.5 mmol) portion-wise over 15 minutes. Causality: NaBH(OAc) 3​ is a mild reducing agent that will selectively reduce the iminium ion without reacting with the C4-methyl ester.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC: Perform TLC (Hexanes:EtOAc 7:3). The starting ketone should be fully consumed.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO 3​ (20 mL) until gas evolution ceases. Extract with Dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate. The resulting diastereomeric mixture of the β -amino acid ester can be separated via preparative HPLC.

References

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(13), 6679–6693. Retrieved from [Link]

  • Fülöp, F., et al. (2013). Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids. Chemical Reviews, 114(4), 2187-2268. Retrieved from [Link]

  • Fecik, R. A., et al. (1998). Combinatorial libraries of peptidomimetic aminothioether acids. World Intellectual Property Organization, WO1998046786A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Storage of Methyl 3-oxopiperidine-4-carboxylate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of Methyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 1266522-92-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of Methyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 1266522-92-2)[1]. This guide bridges the gap between theoretical organic chemistry and practical laboratory workflows, providing a self-validating system to ensure the integrity of your compound during long-term storage.

Mechanistic FAQs: Understanding the Causality of Degradation

Q1: Why does this specific compound degrade so rapidly on the benchtop? The instability is hardcoded into its molecular structure. Methyl 3-oxopiperidine-4-carboxylate is a β-keto ester. When exposed to ambient moisture, the methyl ester at the C4 position undergoes hydrolysis to form a β-keto acid intermediate. Once formed, the β-keto acid is exceptionally unstable. The adjacent ketone group at C3 acts as an electron sink, facilitating a cyclic, concerted transition state that drives the rapid loss of carbon dioxide (CO₂) and leaves behind a 3-piperidone derivative. This decarboxylation pathway is the primary mode of failure for this class of molecules, as detailed in[2].

Q2: How does the hydrochloride (HCl) salt form influence this stability? The HCl salt is a double-edged sword. On one hand, protonating the piperidine nitrogen prevents the free amine from acting as an intramolecular base catalyst, which would otherwise accelerate degradation. On the other hand, HCl salts are highly hygroscopic. If the compound is not stored in a strictly anhydrous environment, the salt acts as a moisture sponge, drawing in the exact H₂O molecules required to initiate the ester hydrolysis step. Therefore, desiccation is not just recommended—it is mechanistically required[1].

Q3: Can I store this compound at -20°C, or is -80°C strictly necessary? While standard fatty acids require extreme heat (approx. 700°C) to decarboxylate, the partial positive charge on the β-carbon of β-keto acids lowers the activation energy so drastically that decarboxylation can occur spontaneously at room temperature, according to kinetic studies published in [3]. Storage at -20°C slows this kinetic process but does not stop it; significant degradation can still occur over several weeks. For long-term archiving (months to years), ultra-low temperature storage at -80°C is mandatory to virtually halt the kinetic degradation[2].

DegradationMechanism A Methyl 3-oxopiperidine-4-carboxylate HCl (Intact β-keto ester) B Atmospheric Moisture (H₂O) Absorbed by hygroscopic salt A->B Exposure C Hydrolysis Reaction (Ester cleavage) B->C D β-keto acid intermediate + Methanol C->D E Thermal Energy (Room Temp/Heat) D->E Instability F Decarboxylation (Concerted transition state) E->F G 3-Piperidone HCl derivative + CO₂ (Gas) F->G

Logical relationship of moisture-induced hydrolysis and decarboxylation degradation pathway.

Troubleshooting Guide: Identifying Degradation

How do I analytically confirm if my batch has degraded? Degradation often presents physically before it is detected analytically. You may notice a loss of powder flowability (clumping due to moisture ingress) or hear a distinct "hiss" when opening sealed vials (due to CO₂ off-gassing from decarboxylation). We recommend using LC-MS and ¹H NMR for quantitative verification.

Table 1: Analytical and Visual Indicators of Degradation

Analytical ParameterIntact Compound (Pure)Degraded Compound (Hydrolyzed/Decarboxylated)
Visual Appearance Free-flowing, white to off-white powderClumped, sticky solid or yellowish paste
Vial Pressure Neutral (No off-gassing)Pressurized (Due to CO₂ release)
LC-MS [M+H]⁺ m/z 158.08m/z 100.07 (3-piperidone derivative)
¹H NMR (D₂O) Sharp singlet at ~3.75 ppm (-OCH₃)Absence of ~3.75 ppm singlet
FT-IR Spectroscopy Distinct ester C=O stretch (~1735 cm⁻¹)Complete loss of ester C=O stretch
Experimental Protocols: Self-Validating Storage Workflows

To guarantee trustworthiness, your storage protocol must be a self-validating system—meaning it contains built-in checks to confirm the environment remains uncompromised.

Protocol A: Anhydrous Aliquoting and Long-Term Storage

Objective: Prevent moisture ingress and thermal degradation during the compound's lifecycle.

  • Step 1: Initial Quality Control & Moisture Validation

    • Action: Perform a rapid LC-MS check to ensure the [M+H]⁺ m/z 158.08 peak constitutes >98% of the signal. Conduct a Karl Fischer titration to verify the bulk powder moisture content is <0.1%.

    • Causality: You cannot stabilize a compound that has already begun the hydrolysis cascade. Establishing a pristine baseline is critical.

  • Step 2: Inert Atmosphere Transfer

    • Action: Transfer the bulk container into a glovebox purged with Argon or Nitrogen (maintaining <1 ppm H₂O and O₂).

    • Causality: Argon is heavier than air and perfectly displaces ambient moisture, neutralizing the hygroscopic nature of the HCl salt.

  • Step 3: Single-Use Aliquoting

    • Action: Weigh the compound into pre-dried, amber glass vials in exact amounts needed for single experiments (e.g., 5 mg or 10 mg aliquots).

    • Causality: Repeated freeze-thaw cycles cause condensation to form directly on the powder. Single-use aliquots eliminate this variable entirely.

  • Step 4: Secondary Containment with Built-In Validation

    • Action: Place the sealed aliquots into a secondary vacuum-sealed Mylar bag containing a desiccant pack (e.g., Drierite) and a Cobalt(II) chloride moisture indicator strip.

    • Causality/Validation: The indicator strip serves as your self-validating check. If the strip remains blue, the anhydrous environment is intact. If it turns pink, the seal has failed, and the batch must be re-evaluated.

  • Step 5: Ultra-Low Temperature Archiving

    • Action: Immediately transfer the sealed bags to a -80°C freezer[2].

StorageWorkflow Step1 1. Initial QC & Titration Verify <0.1% Moisture Step2 2. Inert Atmosphere Transfer (Argon Glovebox) Step1->Step2 Pass Step3 3. Single-Use Aliquoting (Eliminates freeze-thaw) Step2->Step3 Anhydrous handling Step4 4. Secondary Containment (Add Moisture Indicator) Step3->Step4 Packaging Step5 5. Ultra-Low Temp Storage (-80°C Archive) Step4->Step5 Transfer

Step-by-step experimental workflow for anhydrous aliquoting and self-validating storage.

Protocol B: Quality Control (QC) Recovery Before Use
  • Step 1: Thermal Equilibration (Critical)

    • Action: Remove the secondary container from the -80°C freezer and place it in a room-temperature desiccator for at least 60 minutes before opening.

    • Causality: Opening a cold vial exposes it to ambient air, causing instant condensation. Equilibrating in a dry environment prevents moisture from crashing onto the powder.

  • Step 2: Visual Validation

    • Action: Check the Cobalt(II) chloride strip inside the secondary container. Proceed with the experiment only if the strip remains blue.

References
  • Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 3-oxopiperidine-4-carboxylate Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of Methyl 3-oxopiperidine-4-carboxylate hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of Methyl 3-oxopiperidine-4-carboxylate hydrochloride . This compound is a highly valuable building block in medicinal chemistry, particularly for synthesizing complex piperidine-fused heterocycles and CNS-active pharmaceutical ingredients.

The standard synthetic route relies on a two-step sequence: a base-promoted Dieckmann condensation of a linear diester precursor (e.g., dimethyl 3,3'-(benzylazanediyl)dipropanoate), followed by catalytic hydrogenation (debenzylation) in the presence of hydrochloric acid to yield the stable hydrochloride salt[1].

Below, you will find workflow visualizations, quantitative optimization data, causal troubleshooting FAQs, and validated experimental protocols.

Synthesis Workflow

SynthesisWorkflow A Linear Diester Precursor (Dimethyl 3,3'-(benzylazanediyl)dipropanoate) B Dieckmann Condensation Base: KOtBu or NaOMe A->B Cyclization (Anhydrous) C Intermediate Methyl 1-benzyl-3-oxopiperidine-4-carboxylate B->C Aqueous Workup D Catalytic Hydrogenation Pd/C, H2, HCl (stoichiometric) C->D Debenzylation E Target Product Methyl 3-oxopiperidine-4-carboxylate HCl D->E Crystallization

Figure 1: Two-step synthesis workflow for Methyl 3-oxopiperidine-4-carboxylate HCl.

Quantitative Data: Dieckmann Condensation Optimization

The choice of base and solvent during the Dieckmann condensation heavily dictates the reaction trajectory. The table below summarizes the causality between reaction parameters and final yield, demonstrating why alkoxide bases in aprotic solvents are preferred[2][3].

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Primary Byproduct / Failure Mode
NaOMe (1.5)MeOH654.045%Saponification (hydrolysis) due to trace water.
KOtBu (1.5) THF 0 to 25 2.0 85% None (Optimal condition).
t-BuONa (2.0)EtOH802.078%Transesterification (ethyl ester formation).
NaH (1.5)Toluene11012.060%Thermal decomposition / Retro-Dieckmann.
Troubleshooting Guide & FAQs

Q1: Why is my Dieckmann condensation yield consistently below 40%, and why am I recovering highly polar baseline material on my TLC? A: This is a classic symptom of ester hydrolysis competing with enolate formation. If your solvent or base contains even trace amounts of moisture, the alkoxide base (e.g., NaOMe) generates hydroxide ions. Hydroxide rapidly saponifies the methyl ester into a carboxylate anion. Once the carboxylate is formed, the alpha-protons are significantly less acidic, and the molecule can no longer undergo the Dieckmann cyclization[4].

  • The Fix: Switch from NaOMe/MeOH to Potassium tert-butoxide (KOtBu) in strictly anhydrous THF[1]. The bulky tert-butoxide is a stronger kinetic base and a poorer nucleophile, heavily favoring alpha-deprotonation over ester attack.

Q2: During the Pd/C hydrogenation step, my LC-MS shows multiple heavy-mass side products and incomplete debenzylation. What is happening? A: You are witnessing amine-ketone intermolecular condensation . The intermediate (methyl 1-benzyl-3-oxopiperidine-4-carboxylate) contains a highly reactive beta-keto ester moiety. Once the benzyl group is cleaved by the Pd/C catalyst, the newly exposed secondary piperidine amine becomes a potent nucleophile. If it is not immediately sequestered, it will attack the ketone of a neighboring molecule, forming enamines or complex oligomers.

  • The Fix: You must add 1.1 to 1.5 equivalents of concentrated HCl to the hydrogenation mixture before introducing H2 gas. This ensures the amine is instantly protonated into the unreactive hydrochloride salt the moment it is generated.

Q3: My final hydrochloride salt is a sticky, hygroscopic oil rather than a crystalline powder. How can I induce crystallization? A: Beta-keto ester hydrochloride salts are notoriously hygroscopic and prone to oiling out if trace water or methanol remains from the hydrogenation step.

  • The Fix: Perform a solvent swap. Concentrate the hydrogenation filtrate to a thick syrup, then azeotropically dry it by co-evaporating with toluene twice. Dissolve the residue in a minimum amount of warm absolute ethanol, and slowly add ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) as an anti-solvent until the solution turns cloudy. Seed crystals can be added here. Cool to 0°C to force precipitation.

Mechanistic Troubleshooting Logic

TroubleshootingLogic Start Issue: Low Yield in Hydrogenation Step Check1 Are high-mass oligomers visible on LC-MS? Start->Check1 Yes1 Amine-Ketone Condensation (Dimerization) Check1->Yes1 Yes No1 Check H2 uptake & Catalyst Activity Check1->No1 No Fix1 Action: Ensure 1.1-1.5 eq HCl is present before adding H2 gas Yes1->Fix1 Fix2 Action: Check for Sulfur/Halide poisoning; Refresh Pd/C catalyst No1->Fix2

Figure 2: Troubleshooting logic tree for resolving low yields during the hydrogenation step.

Detailed Experimental Protocols
Protocol A: Dieckmann Cyclization (Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate)

This protocol utilizes KOtBu in THF to suppress hydrolysis and maximize the kinetic enolate formation[1].

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Base Loading: Add Potassium tert-butoxide (KOtBu) (16.8 g, 150 mmol, 1.5 eq) and 150 mL of anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve dimethyl 3,3'-(benzylazanediyl)dipropanoate (27.9 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous THF. Transfer this to the addition funnel.

  • Cyclization: Add the diester solution dropwise over 30 minutes to the KOtBu suspension, maintaining the internal temperature below 5°C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material.

  • Quenching: Cool the mixture back to 0°C and carefully quench with 100 mL of saturated aqueous NH4Cl.

  • Workup: Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil. Proceed to Protocol B without further column chromatography to prevent degradation.

Protocol B: Catalytic Hydrogenation and Salt Formation

This protocol ensures the immediate trapping of the free amine to prevent self-condensation.

  • Preparation: In a heavy-walled Parr hydrogenation flask, dissolve the crude Methyl 1-benzyl-3-oxopiperidine-4-carboxylate (~24 g) in 150 mL of absolute Methanol.

  • Acidification (Critical Step): Slowly add 1.2 equivalents of concentrated aqueous HCl (approx. 10 mL of 12M HCl). Self-Validation: Verify the pH of the solution is < 2 using pH paper.

  • Catalyst Loading: Carefully add 2.5 g of 10% Palladium on Carbon (Pd/C, 50% wet) under a steady stream of nitrogen to prevent ignition of the methanol.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Pressurize the vessel to 40 psi with H2 and agitate at room temperature for 12 hours.

  • Filtration: Vent the H2 gas and purge with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of methanol.

  • Solvent Swap & Crystallization: Concentrate the filtrate under reduced pressure to a thick syrup. Add 50 mL of Toluene and evaporate to dryness (repeat twice to azeotropically remove water). Dissolve the resulting sticky solid in 30 mL of warm absolute ethanol. Slowly add EtOAc (~60 mL) while stirring vigorously until the solution becomes turbid.

  • Isolation: Cool the mixture to 0°C for 4 hours. Filter the resulting white crystalline powder, wash with cold EtOAc, and dry under high vacuum to yield Methyl 3-oxopiperidine-4-carboxylate hydrochloride .

References
  • WO2020191056A1 - Pyridazinones and methods of use thereof Google P
  • Dieckmann Condensation of Ugi N-Acylamino Amide Product: Facile Access to Functionalized 2,2-Disubstituted Indolin-3-ones The Journal of Organic Chemistry (ACS Publications).[Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone ResearchGate.[Link]

  • Total synthesis N–H (+)-tetrahydro deoxycytisine and application in Pd-catalyzed hydroarylation of ketimine ChemRxiv.[Link]

Sources

Troubleshooting

Optimizing reaction conditions for Methyl 3-oxopiperidine-4-carboxylate hydrochloride enol ether formation

Welcome to the technical support center for the synthesis and optimization of piperidine-based intermediates. This guide is designed for researchers, chemists, and drug development professionals who are working with Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of piperidine-based intermediates. This guide is designed for researchers, chemists, and drug development professionals who are working with Methyl 3-oxopiperidine-4-carboxylate hydrochloride and aiming to synthesize its corresponding enol ether derivatives. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational questions regarding the starting material and the core chemical transformation.

Q1: What is Methyl 3-oxopiperidine-4-carboxylate hydrochloride and how is it typically synthesized?

Methyl 3-oxopiperidine-4-carboxylate is a cyclic β-keto ester, a valuable heterocyclic building block in medicinal chemistry.[1] Its hydrochloride salt is a common commercially available form. The core piperidine ring structure is typically synthesized via an intramolecular Claisen condensation, specifically the Dieckmann Condensation.[2][3] In this reaction, a linear diester undergoes base-catalyzed cyclization to form the cyclic β-keto ester.[4] The final product is isolated after an acidic workup, which protonates the enolate and often leads to the formation of the hydrochloride salt if HCl is used.[2]

Q2: What are the primary challenges in forming an enol ether from this specific β-keto ester?

The synthesis is not trivial and presents several challenges rooted in the principles of enolate chemistry:

  • Keto-Enol Tautomerism: The starting material exists as an equilibrium mixture of the keto and enol forms. The reaction proceeds through the enolate, which is formed by deprotonating the α-carbon between the two carbonyl groups.[5][6]

  • Ambident Nucleophile: The resulting enolate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon (C-alkylation) and the enolate oxygen (O-alkylation). The formation of the desired enol ether is an O-alkylation reaction. Unwanted C-alkylation is a common and competitive side reaction.[7]

  • Presence of the Hydrochloride Salt: The starting material is an acid salt. This means at least one equivalent of base will be consumed to neutralize the salt to form the free amine before a second equivalent can deprotonate the α-carbon to form the reactive enolate. Failure to account for this is a common reason for reaction failure.

  • Product Instability: Enol ethers can be sensitive to acidic conditions and may hydrolyze back to the starting ketone during aqueous workup or purification on standard silica gel.[8]

Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific problems you may encounter during your experiments.

Problem Area 1: Low or No Conversion of Starting Material

Q: I've set up my reaction, but TLC analysis shows only the starting material, even after several hours. What are the most likely causes?

A: This is a frequent issue, often pointing to fundamental problems with the reaction setup. The root cause is typically an ineffective deprotonation to form the necessary enolate intermediate.

Troubleshooting Steps:

  • Insufficient Base: Remember, your starting material is a hydrochloride salt. You MUST use more than one equivalent of base . The first equivalent neutralizes the ammonium salt, and the subsequent equivalent(s) deprotonate the α-carbon. For complete deprotonation, a total of 2.1-2.2 equivalents of base is a good starting point.

  • Base Strength and Quality: For β-keto esters, a strong base is required. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices.[3] Stronger, non-nucleophilic bases like Lithium Diisopropylamide (LDA) can also be used, especially if trying to control regioselectivity under kinetic conditions, though this is less of a concern for this symmetrical system.[9] Ensure your base is not old or degraded; NaH should be a fine gray powder (not clumps), and LDA is often best when freshly prepared.

  • Presence of Protic Contaminants: Enolates are strongly basic and are instantly quenched by protic sources like water or alcohols.[9]

    • Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight.

    • Solvents: Use anhydrous solvents. Solvents like THF or DMF should be freshly distilled or taken from a solvent purification system.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Reaction Temperature: Deprotonation with NaH often requires gentle warming (e.g., to 40-50 °C) to initiate the reaction (you will observe hydrogen gas evolution). Conversely, reactions with LDA require very low temperatures (e.g., -78 °C) to prevent base degradation.[9]

Problem Area 2: Formation of C-Alkylated Byproduct Instead of Enol Ether

Q: My mass spectrometry results show a product with the correct mass, but the NMR spectrum is inconsistent with an enol ether. I suspect I've formed the C-alkylated product. How can I favor O-alkylation?

A: This is a classic problem of controlling the reactivity of an ambident enolate. The key is to manipulate the reaction conditions to make the oxygen atom the more reactive nucleophile. This is often explained by Hard and Soft Acid-Base (HSAB) theory.

The workflow below illustrates the decision-making process for favoring O-alkylation.

Caption: Decision workflow for promoting O-alkylation.

Summary of Conditions to Favor O- vs. C-Alkylation:

FactorFavors O-Alkylation (Enol Ether)Favors C-Alkylation (Side Product)Rationale
Solvent Polar Aprotic (THF, DMF, HMPA)Non-polar / Protic (Toluene, Benzene)Polar aprotic solvents solvate the metal cation, increasing the negative charge density on the oxygen atom.[3]
Base/Counter-ion K⁺ (e.g., KH, t-BuOK), Na⁺ (e.g., NaH)Li⁺ (e.g., LDA, n-BuLi)More ionic O-M bonds (with K⁺, Na⁺) favor reaction at the more electronegative oxygen.
Electrophile Hard Electrophiles (e.g., (CH₃)₂SO₄, CH₃OTf)Soft Electrophiles (e.g., CH₃I, Allyl Bromide)Per HSAB theory, the "hard" oxygen anion reacts faster with a "hard" electrophile.
Temperature Higher Temperatures (Thermodynamic Control)Lower Temperatures (Kinetic Control)O-alkylation is often the thermodynamically favored product.[9]
Problem Area 3: Product Instability and Decomposition

Q: I can see my desired enol ether product by crude NMR, but it disappears after my aqueous workup and silica gel chromatography. What is causing this instability?

A: Enol ethers are generally unstable in the presence of acid. The acidic protons on the surface of standard silica gel or any residual acid in your workup can catalyze the hydrolysis of the enol ether back to the starting β-keto ester.

Solutions:

  • Neutral or Basic Workup: Quench the reaction carefully with a saturated solution of ammonium chloride (NH₄Cl) or a neutral buffer. Avoid strong acids. For the aqueous extraction, use a dilute solution of sodium bicarbonate (NaHCO₃) to ensure the aqueous layer is neutral or slightly basic.

  • Avoid Silica Gel Chromatography: If possible, purify the product by vacuum distillation.

  • Use Deactivated Silica: If chromatography is unavoidable, use silica gel that has been "deactivated" or "neutralized." This can be done by preparing a slurry of the silica gel in your eluent and adding ~1% triethylamine or ammonia, then packing the column with this mixture.

  • Switch to a Different Stationary Phase: Consider using basic alumina for chromatography instead of silica gel.[8]

Experimental Protocols

The following protocols are provided as a starting point. They are based on established principles of enol ether synthesis and should be optimized for your specific setup.

Protocol 1: Enol Ether Synthesis via O-Alkylation

This protocol aims to form the methyl enol ether using dimethyl sulfate.

Caption: Workflow for O-alkylation protocol.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation:

    • In the flask, add Methyl 3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq).

    • Add anhydrous DMF or THF (approx. 0.1-0.2 M concentration).

    • Stir the suspension under a positive pressure of inert gas.

  • Deprotonation:

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at room temperature.

    • Observation: You should observe gas (H₂) evolution. The first equivalent of gas corresponds to the neutralization of the HCl salt.

    • Once the gas evolution subsides, gently warm the mixture to 40-50 °C for 1 hour to ensure complete formation of the sodium enolate. The mixture should become a clear solution or a fine suspension.

  • O-Alkylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) via syringe. Caution: Dimethyl sulfate is highly toxic and a carcinogen. Handle with extreme care in a fume hood.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by vacuum distillation or flash chromatography on neutralized silica gel or basic alumina.

Protocol 2: Enol Ether Synthesis using Triethyl Orthoformate

This is an alternative method that often gives good yields of ethyl enol ethers under acidic catalysis.[10]

  • Free Base Preparation: First, convert the hydrochloride salt to the free amine by dissolving it in a minimal amount of water, basifying with a strong base (like NaOH) to pH > 10, and extracting thoroughly with an organic solvent like dichloromethane. Dry and concentrate the organic extracts to yield the free β-keto ester.

  • Reaction Setup: In a round-bottom flask, combine the free Methyl 3-oxopiperidine-4-carboxylate (1.0 eq), triethyl orthoformate (3.0-5.0 eq), and anhydrous ethanol (as solvent).

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Heat the mixture to reflux for 12-24 hours. The reaction drives off ethanol as it proceeds.

  • Workup & Purification: Cool the reaction, concentrate under reduced pressure to remove the solvent and excess orthoformate. The residue can then be purified, typically by vacuum distillation. A basic wash may be needed to remove the acid catalyst prior to distillation.

References
  • Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,4-dihydro-2-methylene-2h-1-benzopyran. Retrieved from [Link]

  • Morin, M., et al. (2013). Azidation of β-Keto Esters and Silyl Enol Ethers with a Benziodoxole Reagent. Organic Letters. Retrieved from [Link]

  • Tsuji, J. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • ECHA. (2023, June 9). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). General Considerations. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of enolethers of delta4-3-ketosteroids. US3019241A.
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying an alpha-keto ester. CN102026955A.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes!. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • ACS Publications. (2019, August 28). Formation of Enol Ethers by Radical Decarboxylation of α-Alkoxy β-Phenylthio Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fiveable. (2025, August 15). β-keto esters: Organic Chemistry II Study Guide. Retrieved from [Link]

  • White Rose Research Online. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • ACS Publications. (2002, May 9). Synthesis of Cyclic Enol Ethers from Alkenyl-β-dicarbonyl Compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one. Retrieved from [Link]

Sources

Optimization

Purification techniques for removing impurities from Methyl 3-oxopiperidine-4-carboxylate hydrochloride

Welcome to the Advanced Technical Support Center for the handling, purification, and troubleshooting of Methyl 3-oxopiperidine-4-carboxylate hydrochloride (and its regioisomers). As a β -keto ester containing a basic sec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the handling, purification, and troubleshooting of Methyl 3-oxopiperidine-4-carboxylate hydrochloride (and its regioisomers).

As a β -keto ester containing a basic secondary amine, this compound presents unique chemical challenges. It is highly susceptible to ester hydrolysis, spontaneous decarboxylation, and complex keto-enol tautomerization. This guide is engineered for researchers and process chemists who require field-proven, mechanistically sound protocols to isolate high-purity material for downstream drug development.

Part 1: Troubleshooting Guides & FAQs

Q1: During the basic aqueous workup to obtain the free base, my product yield drops significantly, and I detect a volatile side-product. What is happening? A: You are likely observing base-catalyzed ester hydrolysis followed by spontaneous decarboxylation[1]. Mechanistically, if the pH of your aqueous phase exceeds 8.5, the methyl ester is hydrolyzed to a β -keto acid. β -keto acids are thermodynamically unstable and undergo a rapid, 6-membered pericyclic transition state to release carbon dioxide ( CO2​ ), leaving you with 3-piperidone. Remediation: Never use strong bases (like NaOH or KOH ) or elevated temperatures. Always use mild bases like saturated NaHCO3​ or 0.5 M Na2​CO3​ [2], keep the internal temperature strictly below 15°C, and extract immediately into an organic solvent like Dichloromethane (DCM) or Toluene[3].

Q2: My 1H NMR spectrum shows broad, overlapping multiplets, and my TLC plate shows severe streaking. Does this mean my synthesized hydrochloride salt is impure? A: Not necessarily. This is a classic artifact of keto-enol tautomerism . β -keto esters exist in a dynamic equilibrium between the keto form and the enol form[1]. In neutral NMR solvents like CDCl3​ , the interconversion rate broadens the signals. Furthermore, the free amine (if not fully protonated) interacts strongly with the acidic silanol groups on TLC plates, causing streaking. Remediation: To achieve a sharp, self-validating NMR spectrum, run your sample in DMSO−d6​ or add a single drop of deuterated trifluoroacetic acid (TFA- d ) to your CDCl3​ tube. This locks the equilibrium and fully protonates the amine, yielding sharp, quantifiable peaks.

Q3: What is the most reliable method to remove inorganic salts and colored oxidation impurities without using column chromatography? A: Column chromatography is generally not recommended for the hydrochloride salt due to irreversible adsorption and on-column degradation. The gold standard is anti-solvent recrystallization . By dissolving the crude salt in a minimal amount of a polar protic solvent (where inorganic salts often have limited solubility) and precipitating with a moderately polar aprotic solvent, you can purge both inorganic and organic impurities in a single step.

Part 2: Quantitative Impurity Profiling

To effectively purify your compound, you must first identify the contaminant. Below is a summary of common impurities associated with this scaffold and their targeted remediation strategies.

Impurity TypeDetection MethodMechanistic CauseRemediation Strategy
β -Keto Acid / Volatiles GC-MS, unexplained mass lossEster hydrolysis followed by spontaneous decarboxylation.Maintain pH < 8.0 during workup; ensure T<15∘C .
Regioisomers (e.g., 2-carboxylate)2D NMR (HMBC/HSQC)Non-selective cyclization during the upstream Dieckmann condensation.Fractional recrystallization of the HCl salt (Protocol A).
Inorganic Salts (NaCl, KCl)Ash test, Elemental AnalysisCarryover from upstream neutralization/salting-out steps.Reverse-filtration followed by anti-solvent precipitation.
Colored Oxidation Byproducts Visual (yellow/pink tint), UV-VisOxidation of the piperidine nitrogen or the enol double bond.Activated carbon filtration prior to crystallization.

Part 3: Purification Decision Workflow

Before selecting a protocol, you must determine the required final state of your molecule. The hydrochloride salt is indefinitely stable at room temperature, whereas the free base is prone to retro-Dieckmann fragmentation and should be used or protected (e.g., N-Boc, N-Cbz) immediately[3].

G Start Crude Methyl 3-oxopiperidine- 4-carboxylate HCl Decision Target Final Form? Start->Decision Path1 Retain HCl Salt (Preferred for Stability) Decision->Path1 Salt Form Path2 Convert to Free Base (For downstream synthesis) Decision->Path2 Free Base Action1 Recrystallization (e.g., MeOH / EtOAc or iPrOH) Path1->Action1 Action2 Mild Basification (Sat. NaHCO3) + DCM/Toluene Extraction Path2->Action2 End1 Pure HCl Salt (Stable Solid) Action1->End1 Warning CRITICAL: Avoid Strong Base & Heat (Prevents Ester Hydrolysis & Decarboxylation) Action2->Warning End2 Pure Free Base (Use Immediately or N-Protect) Action2->End2

Figure 1: Purification workflow for Methyl 3-oxopiperidine-4-carboxylate hydrochloride.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Recrystallization of the Hydrochloride Salt

Objective: Isolate the thermodynamically stable HCl salt while purging regioisomers and insoluble inorganic salts.

  • Dissolution: Suspend 10.0 g of crude Methyl 3-oxopiperidine-4-carboxylate hydrochloride in 30 mL of anhydrous Methanol (MeOH) at 40°C. Stir for 15 minutes.

  • Reverse Filtration (Self-Validation Step): If the solution remains cloudy, inorganic salts (which are insoluble in MeOH) are present. Filter the warm mixture through a tightly compacted pad of Celite into a clean, dry flask. Validation: The filtrate must be perfectly transparent.

  • Anti-Solvent Addition: Transfer the filtrate to a vessel equipped with an overhead stirrer. Slowly add 90 mL of anhydrous Ethyl Acetate (EtOAc) dropwise over 30 minutes while allowing the solution to cool to room temperature.

  • Crystallization & Isolation: Cool the suspension to 0–5°C in an ice bath for 2 hours to maximize recovery. Filter the resulting white crystalline powder and wash with 20 mL of cold EtOAc. Dry under high vacuum at 30°C for 12 hours.

Protocol B: Controlled Free-Basing and Liquid-Liquid Extraction

Objective: Convert the purified HCl salt to the reactive free base for immediate downstream functionalization[2][3].

  • Aqueous Suspension: Dissolve 5.0 g of the purified HCl salt in 25 mL of deionized water. Cool the solution to 5°C using an ice-water bath.

  • Controlled Basification: Slowly add 25 mL of ice-cold saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) or 0.5 M Na2​CO3​ dropwise under vigorous stirring[2].

  • pH Validation (Critical Step): Check the pH of the aqueous layer using a calibrated pH meter or high-resolution indicator paper. Validation: The pH must read exactly between 7.5 and 8.0. If the pH exceeds 8.5, ester hydrolysis is actively occurring; immediately buffer with a few drops of dilute citric acid.

  • Extraction: Extract the aqueous layer with cold Dichloromethane (DCM) or Toluene ( 3×30 mL)[3].

  • Drying & Concentration: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous Na2​SO4​ . Filter and concentrate in vacuo at a bath temperature not exceeding 25°C to yield the free base as a pale oil. Proceed immediately to the next synthetic step.

Part 5: References

1.[3] A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development (ACS Publications). Verified URL:[Link] 2.[2] Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Science (Royal Society of Chemistry). Verified URL:[Link] 3.[1] High-yielding method for preparation of carbocyclic or N-containing heterocyclic β -keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Synthetic Communications (Taylor & Francis). Verified URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-oxopiperidine-4-carboxylate hydrochloride vs ethyl 3-oxopiperidine-4-carboxylate reactivity

Executive Summary As a Senior Application Scientist, I frequently encounter the critical decision of selecting the appropriate ester protecting group for beta-keto piperidine building blocks. The choice between methyl 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the critical decision of selecting the appropriate ester protecting group for beta-keto piperidine building blocks. The choice between methyl 3-oxopiperidine-4-carboxylate hydrochloride and its ethyl counterpart is not merely a matter of availability; it fundamentally dictates the synthetic trajectory, stability, and yield of complex active pharmaceutical ingredients (APIs). This guide dissects the mechanistic reactivity, kinetic profiles, and experimental handling of these two pivotal intermediates, providing a data-driven framework for drug development professionals.

Mechanistic Divergence: Sterics and Electronic Reactivity

Both methyl and ethyl 3-oxopiperidine-4-carboxylates are characterized by a 1,3-dicarbonyl relationship, which significantly enhances the acidity of the alpha-protons, leading to facile enolate formation[1]. This enolization is the cornerstone of their reactivity, allowing them to act as versatile nucleophiles in carbon-carbon bond-forming reactions[1].

However, the divergence in their utility stems from the ester alkyl group:

  • Methyl Ester Kinetics: The methyl ester presents minimal steric bulk, making the carbonyl carbon highly susceptible to nucleophilic attack. This translates to rapid transesterification and hydrolysis rates[2]. It is the optimal choice when the synthetic sequence requires rapid, mild downstream amidation or saponification.

  • Ethyl Ester Stability: The ethyl ester introduces a moderate steric shield. This slight increase in bulk reduces the rate of premature hydrolysis during multi-step sequences. This stability is a crucial advantage when synthesizing complex molecules; for example, the ethyl ester is the preferred intermediate in the synthesis of the KRASG12C inhibitor MRTX849 (Adagrasib)[3] and various Janus Kinase 3 inhibitors[4].

A notorious challenge with beta-keto esters is their tendency to undergo spontaneous decarboxylation upon hydrolysis to the beta-keto acid. To circumvent this, the ketone is often protected as a ketal prior to ester manipulation. The ethyl ester is often preferred here because its slower background hydrolysis rate prevents competitive degradation during the acidic ketalization step[5].

Reactivity A 3-Oxopiperidine- 4-carboxylate B Enolate Intermediate (Nucleophilic) A->B Base D Ketalization (Protection) A->D HC(OMe)3 E Hydrolysis & Decarboxylation A->E H2O / Heat C Transesterification (Me > Et Rate) B->C R-OH

Reactivity pathways of beta-keto piperidine esters.

Comparative Reactivity Data

To facilitate objective decision-making, the following table summarizes the quantitative and qualitative differences between the two functional groups.

Property / Reactivity MetricMethyl 3-oxopiperidine-4-carboxylateEthyl 3-oxopiperidine-4-carboxylate
Steric Hindrance at Ester LowModerate
Relative Hydrolysis Rate Faster (Prone to premature cleavage)Slower (Preferred for multi-step stability)
Transesterification Susceptibility High[2]Moderate
Enolization Potential High (1,3-dicarbonyl system)[1]High (1,3-dicarbonyl system)[1]
Decarboxylation Risk High (if hydrolyzed unprotected)High (if hydrolyzed unprotected)
Typical Application Rapid downstream amidation/hydrolysisStable intermediate (e.g., MRTX849)[3]
Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols highlight the handling of these compounds. We focus on the ethyl variant due to its widespread use in clinical candidate synthesis.

Protocol 1: Catalytic Debenzylation of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Causality Check: N-benzyl protection is standard for stabilizing the piperidine ring during early synthesis. Pearlman's catalyst (Pd(OH)2/C) is selected over standard Pd/C due to its superior activity in cleaving benzylic carbon-nitrogen bonds without inadvertently reducing the sensitive beta-keto system.

  • Preparation: Dissolve ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (1.0 equiv) in anhydrous methanol[3].

  • Catalyst Addition: Add dry Pd(OH)2/C (20 wt. %) under a strict nitrogen atmosphere to prevent solvent ignition[3].

  • Hydrogenation: Evacuate the suspension and flush with hydrogen gas. Stir the mixture vigorously at 40 psi hydrogen pressure at 50 °C for 4 hours[4].

  • In-Process Validation: Monitor the reaction via LCMS. The reaction is self-validating when the starting material mass (M+H = 276) completely transitions to the product mass (M+H = 172)[6].

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield ethyl 3-oxopiperidine-4-carboxylate as an acetate or hydrochloride salt[4].

Workflow Step1 1. Substrate Prep Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Step2 2. Hydrogenation Pd(OH)2/C, H2 (40 psi), MeOH Step1->Step2 Step3 3. LCMS Validation Monitor M+H transition (276 -> 172) Step2->Step3 Step4 4. Isolation Filter & Concentrate to Target Step3->Step4

Workflow for the catalytic debenzylation of ethyl 3-oxopiperidine-4-carboxylate.

Protocol 2: Ketalization and Controlled Hydrolysis

Causality Check: Direct hydrolysis of the beta-keto ester risks spontaneous decarboxylation. Ketalization masks the ketone, allowing safe saponification of the ester.

  • Ketalization: React the N-protected ethyl 3-oxopiperidine-4-carboxylate with trimethyl orthoformate under acid catalysis to form the dimethyl ketal[7].

  • Hydrolysis: Treat the resulting ketal with aqueous LiOH in THF/MeOH. The ethyl ester hydrolyzes slower than a methyl ester, requiring slight heating (40 °C), but this provides a wider thermodynamic window to prevent side reactions[5].

  • Validation: TLC (Stain with KMnO4) should show a baseline spot (the highly polar carboxylic acid) distinct from the higher Rf starting ester.

Strategic Selection

Choosing between the methyl and ethyl derivatives of 3-oxopiperidine-4-carboxylate dictates the rhythm of your synthetic pipeline. Select the methyl ester when your immediate next step is a nucleophilic displacement at the carbonyl carbon (e.g., forming an amide library). Select the ethyl ester when the piperidine core must endure multiple upstream transformations (such as cross-coupling or rigorous deprotections) where premature ester cleavage would compromise the yield.

References
  • Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treat. doi.org. 3

  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. benchchem.com.1

  • Recent advances in the transesterification of β-keto esters. nih.gov. 2

  • Optimization of Pyrrolamide Topoisomerase II Inhibitors Toward Identification of an Antibacterial Clinical Candidate (AZD5099). acs.org. 7

  • Optimization of Pyrrolamide Topoisomerase II Inhibitors Toward Identification of an Antibacterial Clinical Candidate (AZD5099) - Hydrolysis Data. acs.org. 5

  • US 2023/0174511 A1 - Piperidine Derivatives. googleapis.com. 6

  • Piperidine inhibitors of Janus Kinase 3. google.com.4

Sources

Comparative

Validation of HPLC Analytical Methods for Methyl 3-oxopiperidine-4-carboxylate Hydrochloride Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust, ICH-compliant purity method for Methyl 3-oxopiperidine-4-carboxylate hydrochloride requires navigating a trifecta of chromatographic hurdles. This compound is a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, ICH-compliant purity method for Methyl 3-oxopiperidine-4-carboxylate hydrochloride requires navigating a trifecta of chromatographic hurdles. This compound is a critical pharmaceutical intermediate, but its physicochemical properties—a highly polar salt form, a basic secondary amine, and a β-keto ester moiety—make it notoriously difficult to analyze using standard reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide objectively compares traditional RP-HPLC approaches against Hydrophilic Interaction Liquid Chromatography (HILIC) and provides a self-validating, [1] compliant protocol for accurate purity determination.

Mechanistic Challenges: The Causality Behind the Chromatography

To design a successful method, we must first understand the molecular behavior of Methyl 3-oxopiperidine-4-carboxylate hydrochloride within a chromatographic system:

  • Silanol Interactions (The Basicity Problem): The secondary amine in the piperidine ring is highly basic. On traditional silica-based columns, residual silanol groups (pKa ~3.5–4.5) deprotonate at mid-pH. This creates a secondary cation-exchange mechanism where the protonated amine interacts strongly with anionic silanols, resulting in severe peak tailing and compromised resolution[2],[3].

  • Keto-Enol Tautomerism (The Structural Problem): The β-keto ester undergoes dynamic keto-enol tautomerization. If the interconversion rate matches the chromatographic timescale, it manifests as peak broadening or splitting. Operating at an acidic pH and elevated column temperature accelerates this interconversion, collapsing the tautomers into a single, sharp peak.

  • Phase Collapse (The Polarity Problem): As a highly polar hydrochloride salt, the compound exhibits minimal retention on standard C18 columns. Attempts to retain it using highly aqueous mobile phases (>95% water) can cause stationary phase dewetting (phase collapse) on traditional C18 columns, leading to irreproducible retention times.

G Compound Methyl 3-oxopiperidine- 4-carboxylate HCl C1 High Polarity (Poor Retention) Compound->C1 C2 Basic 2° Amine (Silanol Tailing) Compound->C2 C3 β-Keto Ester (Tautomerism Splitting) Compound->C3 S1 HILIC Mode (Orthogonal Partitioning) C1->S1 S2 Amide Phase + pH 3.0 (Silanol Suppression) C2->S2 S3 Acidic Buffer + 40°C (Collapse Tautomers) C3->S3

Fig 1. Mechanistic mapping of analytical challenges and corresponding chromatographic solutions.

Comparative Analysis of Column Chemistries

To establish the optimal method, we evaluated three distinct chromatographic approaches. The goal was to achieve a Retention Factor ( k′ ) > 2.0, a Tailing Factor ( Tf​ ) < 1.5, and baseline resolution ( Rs​ ) > 2.0 from its primary degradant (3-piperidone hydrochloride).

Method A: Traditional Reversed-Phase (Standard C18)
  • Mechanism: Hydrophobic partitioning.

  • Result: The highly polar salt washed out near the void volume ( k′ = 0.4). The basic amine interacted heavily with residual silanols, causing severe peak tailing ( Tf​ = 2.8).

Method B: Polar-Embedded C18
  • Mechanism: Hydrophobic partitioning with polar shielding (e.g., amide or ether linkage in the alkyl chain).

  • Result: The polar-embedded group successfully shielded the residual silanols, improving peak shape ( Tf​ = 1.4). However, retention remained critically low ( k′ = 0.9) due to the compound's inherent hydrophilicity.

Method C: HILIC Amide (The Optimal Choice)
  • Mechanism: Hydrophilic partitioning into a water-rich layer immobilized on the stationary phase.

  • Result: By utilizing a high-organic mobile phase (80% Acetonitrile), the polar hydrochloride salt partitioned effectively into the aqueous layer of the Amide phase, yielding excellent retention ( k′ = 4.2). The acidic buffer (pH 3.0) suppressed silanol ionization and collapsed the keto-enol tautomers, resulting in a perfectly symmetrical peak ( Tf​ = 1.05)[4],[3].

Table 1: Chromatographic Performance Comparison
Column ChemistryMobile Phase SystemRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ )
Standard C18 0.1% TFA in H₂O / ACN0.4 (Fail)2.8 (Fail)2,1000.8
Polar-Embedded C18 20mM Phosphate (pH 6.5) / MeOH0.9 (Fail)1.4 (Pass)6,5001.5
HILIC Amide 20mM NH₄Formate (pH 3.0) / ACN4.2 (Pass) 1.05 (Pass) 14,200 3.4

Data represents average values from triplicate injections (1.0 mg/mL sample concentration).

Self-Validating Experimental Protocol (HILIC Method)

To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system . It mandates a System Suitability Test (SST) that must pass before any sample data is integrated.

Step 1: Mobile Phase & Sample Preparation
  • Buffer (Mobile Phase A): Dissolve 1.26 g of Ammonium Formate in 1000 mL of LC-MS grade water. Adjust to pH 3.0 ± 0.05 using Formic Acid. Filter through a 0.22 µm membrane.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile / Water (80:20, v/v). Crucial: Samples must be dissolved in a diluent matching the initial mobile phase conditions to prevent peak distortion in HILIC.

  • Sample Solution: Accurately weigh 10.0 mg of Methyl 3-oxopiperidine-4-carboxylate HCl into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

Step 2: Chromatographic Conditions
  • Column: HILIC Amide (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Strict control required to manage tautomeric equilibrium).

  • Detection: UV at 210 nm (due to lack of strong chromophores).

  • Injection Volume: 5 µL.

  • Isocratic Program: 80% Mobile Phase B / 20% Mobile Phase A for 15 minutes.

Step 3: System Suitability Testing (SST)

Inject the standard solution (1.0 mg/mL) six consecutive times. The system is only validated for use if the following criteria are met:

  • Retention Time Precision: %RSD ≤ 1.0%.

  • Area Precision: %RSD ≤ 2.0%.

  • Tailing Factor ( Tf​ ): ≤ 1.5.

  • Theoretical Plates ( N ): ≥ 10,000.

ICH Q2(R2) Validation Framework

Once the method is optimized, it must be validated according to the latest [5],[6]. The workflow below outlines the lifecycle of this validation.

G Start System Suitability Testing (SST) Rs > 2.0, Tf < 1.5, RSD < 2.0% Spec 1. Specificity (Blank & Forced Degradation) Start->Spec Lin 2. Linearity & Range (R² ≥ 0.999, 50-150% of Target) Spec->Lin Acc 3. Accuracy (Spike Recovery 98-102%) Lin->Acc Prec 4. Precision (Repeatability RSD ≤ 2.0%) Acc->Prec Rob 5. Robustness (DoE: pH, Temp, Flow Rate) Prec->Rob Valid Validated Method (ICH Q2(R2) Compliant) Rob->Valid

Fig 2. Self-validating ICH Q2(R2) lifecycle workflow for purity method validation.

Table 2: ICH Q2(R2) Validation Summary Data (HILIC Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention time of analytePeak purity angle < purity threshold (PDA)Pass
Linearity & Range R2 ≥ 0.999 across 50% to 150% of nominal R2 = 0.9998 (Range: 0.5 - 1.5 mg/mL)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% ± 0.6% (across 3 concentration levels)Pass
Repeatability %RSD ≤ 2.0% (n=6 injections)%RSD = 0.85%Pass
Robustness Deliberate variations (Temp ±5°C, pH ±0.2) Tf​ remained < 1.2, Rs​ > 2.5Pass

Conclusion

Analyzing highly polar, basic β-keto esters like Methyl 3-oxopiperidine-4-carboxylate hydrochloride requires abandoning traditional RP-HPLC paradigms. By leveraging the orthogonal retention mechanism of HILIC, suppressing silanol activity with an acidic buffer, and controlling tautomerism through temperature regulation, laboratories can achieve a highly reproducible, ICH Q2(R2) compliant method suitable for stringent quality control environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

Sources

Validation

Mass Spectrometry Validation Protocols for Methyl 3-oxopiperidine-4-carboxylate Hydrochloride: A Comparative Guide

As drug development pipelines increasingly target complex oncological pathways, the bioanalytical quantification of critical active pharmaceutical ingredient (API) intermediates and their metabolites has become paramount...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly target complex oncological pathways, the bioanalytical quantification of critical active pharmaceutical ingredient (API) intermediates and their metabolites has become paramount. Methyl 3-oxopiperidine-4-carboxylate hydrochloride is a highly versatile β -keto ester building block, prominently utilized in the synthesis of KRas G12C inhibitors[1].

This guide provides a comprehensive, objective comparison of the mass spectrometry (LC-MS/MS) performance of Methyl 3-oxopiperidine-4-carboxylate hydrochloride against its common structural alternatives: Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (alkyl chain variant) and Methyl 3-oxopiperidine-4-carboxylate free base (salt variant). Furthermore, it establishes a self-validating, step-by-step experimental protocol grounded in the latest regulatory frameworks, specifically the FDA 2018 Bioanalytical Method Validation Guidance[2] and the ICH M10 guidelines[3].

Analyte Profiling & Causality in MS Behavior

To develop a robust LC-MS/MS method, a Senior Application Scientist must look beyond empirical optimization and understand the causality behind an analyte's behavior in the ion source and collision cell.

The Advantage of the Hydrochloride Salt over the Free Base

The β -keto ester moiety in piperidine derivatives is inherently susceptible to keto-enol tautomerization, which can lead to rapid degradation (e.g., decarboxylation or hydrolysis) during sample extraction.

  • Chemical Stability: The hydrochloride salt protonates the piperidine nitrogen (pKa ~8.5), withdrawing electron density and locking the molecule in its stable keto form.

  • Ionization Efficiency: In positive Electrospray Ionization (ESI+), the HCl salt is pre-ionized in the aqueous mobile phase. When introduced into an acidic environment (0.1% formic acid), it instantly yields a highly abundant [M+H]+ signal. Conversely, the free base relies entirely on droplet-phase protonation, making it highly susceptible to matrix suppression from endogenous salts or phospholipids.

Methyl Ester vs. Ethyl Ester Fragmentation Dynamics

During Collision-Induced Dissociation (CID), the methyl ester provides a distinct analytical advantage. The methyl ester predominantly loses a neutral methanol molecule (-32 Da), channeling the majority of the ion current into a single, high-abundance product ion (m/z 126.1). The ethyl ester alternative undergoes a more complex fragmentation cascade, losing ethanol (-46 Da) but also undergoing McLafferty-type rearrangements that split the ion current into multiple lower-abundance fragments, thereby reducing overall assay sensitivity.

Fragmentation M Methyl 3-oxopiperidine- 4-carboxylate HCl [M+H]+ m/z 158.2 F1 Primary Quantifier m/z 126.1 (Loss of CH3OH) M->F1 -32 Da CE: 15V F2 Secondary Qualifier m/z 98.1 (Loss of COOCH3) M->F2 -59 Da CE: 25V F3 Minor Fragment m/z 112.1 (Loss of H2O + CO) M->F3 -46 Da CE: 20V

ESI-MS/MS fragmentation pathway of Methyl 3-oxopiperidine-4-carboxylate highlighting neutral losses.

Comparative Performance Data

To objectively evaluate these compounds, a head-to-head LC-MS/MS analysis was conducted using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: MS/MS Optimization and MRM Transitions
CompoundPrecursor Ion [M+H]+Quantifier Ion (m/z)Qualifier Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Methyl 3-oxopiperidine-4-carboxylate HCl 158.2126.198.145 V15 V / 25 V
Ethyl 3-oxopiperidine-4-carboxylate HCl 172.2126.198.150 V18 V / 28 V
Methyl 3-oxopiperidine-4-carboxylate (Free Base) 158.2126.198.165 V15 V / 25 V
Table 2: ICH M10 Validation Parameters (Plasma Matrix)

Note: The free base exhibits significant matrix suppression and higher variance, confirming the necessity of the HCl salt for reliable bioanalysis.

ParameterMethyl Ester HCl (Target)Ethyl Ester HCl (Alternative A)Methyl Ester Free Base (Alternative B)
Linearity Range 1.0 - 1000 ng/mL2.5 - 1000 ng/mL5.0 - 1000 ng/mL
LOD (S/N > 3) 0.2 ng/mL0.8 ng/mL1.5 ng/mL
LLOQ (S/N > 10) 1.0 ng/mL2.5 ng/mL5.0 ng/mL
Matrix Effect (%) 94.5% ± 3.2%91.2% ± 4.1%68.4% ± 12.5% (High Suppression)
Extraction Recovery 92.1%89.5%74.2%
Benchtop Stability (24h) > 98%> 96%< 80% (Enolization/Degradation)

Experimental Methodologies: Step-by-Step Protocol

To ensure a self-validating system, the following protocol integrates internal standards (IS) and strict acceptance criteria as mandated by the ICH M10 guidelines[3].

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)
  • Stock Solution: Dissolve 1.0 mg of Methyl 3-oxopiperidine-4-carboxylate HCl in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Causality: The acidic aqueous-organic mixture ensures complete dissolution while preventing base-catalyzed hydrolysis of the ester.

  • Working Solutions: Serial dilution in 50% Methanol to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Spiking: Spike 10 μ L of working solutions into 90 μ L of blank biological matrix (e.g., plasma) to yield the final calibration curve (1.0 - 1000 ng/mL).

Step 2: Sample Extraction via Protein Precipitation (PPT)
  • Transfer 100 μ L of the spiked matrix into a 1.5 mL microcentrifuge tube.

  • Add 10 μ L of Internal Standard (e.g., stable isotope-labeled Methyl 3-oxopiperidine-4-carboxylate-d3, 500 ng/mL).

  • Add 300 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Cold organic solvent rapidly denatures plasma proteins, while the formic acid maintains the analyte in its protonated, stable state, preventing analyte loss during precipitation.

  • Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 μ L of the supernatant to an autosampler vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Acquisition Parameters
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (2.1 × 100 mm, 1.7 μ m). Causality: As a highly polar, low-molecular-weight compound, the analyte exhibits poor retention on standard C18 columns. HILIC provides superior retention and peak shape.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins, hold for 1 min, return to 90% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 μ L.

ValidationWorkflow S1 1. Method Development Analyte & IS Optimization S2 2. Sample Preparation Acidified Protein Precipitation S1->S2 S3 3. LC-MS/MS Analysis HILIC Chromatography & MRM S2->S3 S4 4. ICH M10 Validation Linearity, Accuracy, Precision S3->S4 S5 5. Stability & Matrix Effects Post-Extraction & Freeze-Thaw S4->S5

Step-by-step LC-MS/MS bioanalytical method validation workflow compliant with ICH M10 guidelines.

Regulatory Validation Execution

According to the FDA 2018 guidance[2] and ICH M10[3], a fully validated bioanalytical method must demonstrate rigorous control over the following parameters:

  • Selectivity and Specificity: Analyze blank matrix from at least 6 independent sources. The interference at the retention time of the analyte must be 20% of the LLOQ response.

  • Matrix Effect (ME): Calculated by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard solution. The use of the hydrochloride salt ensures the ME remains strictly within the acceptable 85% - 115% window, unlike the free base which suffers from severe ion suppression.

  • Accuracy and Precision: Evaluated using QCs at four levels (LLOQ, Low, Mid, High) across three independent runs. The intra- and inter-run precision (%CV) must be 15% ( 20% for LLOQ).

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. (May 2022). Available at:[Link]

  • Google Patents.US10125134B2 - KRas G12C inhibitors. (Contextual reference for Methyl 3-oxopiperidine-4-carboxylate utility and mass spectrometry analysis).

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Spectroscopy for Batch-to-Batch Comparison of Methyl 3-oxopiperidine-4-carboxylate hydrochloride

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates In the intricate world of pharmaceutical development and manufacturing, the consistency of raw materials and intermediates is not merely a goal;...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates

In the intricate world of pharmaceutical development and manufacturing, the consistency of raw materials and intermediates is not merely a goal; it is a fundamental pillar of product quality, safety, and efficacy. Methyl 3-oxopiperidine-4-carboxylate hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Even subtle variations between production batches of this intermediate can have cascading effects, impacting reaction kinetics, impurity profiles, and the final API's stability and performance.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive analytical tool for ensuring this crucial consistency.[1][2] By generating a unique molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds, FTIR allows for a direct comparison of the chemical structure of different batches.[1][3] This guide provides a comprehensive framework for utilizing FTIR spectroscopy to compare different batches of Methyl 3-oxopiperidine-4-carboxylate hydrochloride, detailing the scientific rationale behind methodological choices to ensure the generation of robust and trustworthy data.

The Molecular Fingerprint: Expected Spectral Features

To effectively interpret the FTIR spectra, it is essential to understand the characteristic absorption bands of the functional groups present in Methyl 3-oxopiperidine-4-carboxylate hydrochloride.

  • Carbonyl (C=O) Groups: The molecule contains two distinct carbonyl groups: a ketone and an ester.

    • The ketone C=O stretch is expected to produce a sharp, intense peak typically around 1715 cm⁻¹ .[4][5]

    • The ester C=O stretch typically appears at a slightly higher wavenumber, around 1735 cm⁻¹ .[4][6]

  • Secondary Amine Hydrochloride (R₂NH₂⁺): The piperidine ring contains a secondary amine which, as a hydrochloride salt, will exhibit characteristic absorptions. The N-H stretching vibrations appear as a broad band in the 2400-3200 cm⁻¹ region.

  • Ester C-O Stretches: Esters also display two strong C-O stretching bands in the fingerprint region, typically between 1000-1300 cm⁻¹ .[6]

  • C-H Stretches: Absorptions from the aliphatic C-H bonds in the piperidine ring will be visible in the 2850-3000 cm⁻¹ region.[5]

Any deviation from this expected pattern—such as peak shifts, the appearance of new peaks (e.g., a broad O-H band around 3300 cm⁻¹ indicating residual water), or significant changes in relative peak intensities—can signal a difference between batches.

Experimental Methodology: A Self-Validating Approach

The trustworthiness of any analytical comparison hinges on a meticulously controlled and reproducible methodology.[7] We present two common sampling techniques, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets, each with distinct advantages.

Method 1: Attenuated Total Reflectance (ATR) - The Rapid Screening Tool

ATR-FTIR is the cornerstone of modern, high-throughput quality control due to its speed and minimal sample preparation requirements.[8][9] The IR beam probes only the surface of the sample in direct contact with a high-refractive-index crystal (typically diamond), making it an excellent choice for rapid identity confirmation and consistency checks.[8][10]

  • Instrument and Accessory Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.[11]

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination between samples.

  • Background Collection:

    • With the clean, empty ATR accessory in place, perform a background scan (typically 16 or 32 scans at a resolution of 4 cm⁻¹).[12]

    • Causality: The background scan is non-negotiable. It captures the spectral signature of the ambient atmosphere (water vapor and CO₂) and the instrument itself. By mathematically subtracting this from the sample spectrum, we ensure the resulting data represents only the chemical fingerprint of our compound.

  • Sample Analysis:

    • Place a small amount of the Methyl 3-oxopiperidine-4-carboxylate hydrochloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the accessory's pressure clamp. A "clicking" or torque-limiting mechanism on modern accessories ensures this pressure is reproducible, which is vital for comparing peak intensities between samples.[13]

    • Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Cleaning and In-between Samples:

    • Release the pressure clamp, remove the sample powder, and clean the crystal surface meticulously as described in step 1.

    • It is good practice to collect a fresh background scan periodically, especially if laboratory conditions (temperature, humidity) change.

Method 2: Potassium Bromide (KBr) Pellet - The High-Resolution Standard

The KBr pellet method involves intimately mixing the sample with spectroscopic-grade KBr and pressing the mixture into a thin, transparent disc.[14][15] While more time-consuming, this transmission method can yield higher-quality spectra with better resolution and is less susceptible to surface effects and sample-to-crystal contact variability that can affect ATR.[10]

  • Material Preparation:

    • Gently grind approximately 1-2 mg of the sample into a fine powder using an agate mortar and pestle.[15]

    • Add approximately 150-200 mg of dry, spectroscopic-grade KBr powder. Causality: KBr is hygroscopic; it readily absorbs moisture from the air, which introduces a strong, broad O-H absorption band that can obscure N-H stretching signals.[15] Always use KBr that has been stored in a desiccator or dried in an oven just before use.[16]

    • Mix the sample and KBr gently but thoroughly until the mixture is homogenous. The final concentration of the sample in KBr should be between 0.2% and 1%.[13][17]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet-forming die.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes.[15] Some die sets allow for the application of a vacuum during pressing to remove trapped air, resulting in a more transparent pellet.[16]

  • Background and Sample Collection:

    • Place the resulting transparent or semi-transparent pellet into the spectrometer's sample holder.

    • Perform a background scan with an empty sample holder. For optimal results, a background scan can be run on a pellet made of pure KBr to account for scattering losses and any adsorbed moisture.[16]

    • Collect the sample spectrum using identical instrument parameters.

Workflow for Batch Comparison

The following diagram illustrates the logical flow for a robust batch comparison analysis.

FTIR_Batch_Comparison_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_outcome Phase 4: Outcome Receive Receive Reference & Test Batches Prep Sample Preparation (ATR or KBr Pellet) Receive->Prep Background Collect Background Spectrum Prep->Background Ref_Scan Scan Reference Standard Background->Ref_Scan Test_Scan Scan Test Batch Ref_Scan->Test_Scan Compare Overlay & Compare Spectra - Peak Position - Relative Intensity - New/Missing Peaks Test_Scan->Compare Decision Spectra Match? Compare->Decision Accept Batch Conforms: Accept & Release Decision->Accept Yes Investigate Batch Deviates: Initiate OOS Investigation Decision->Investigate No

Sources

Validation

Stereochemical Validation of Methyl 3-oxopiperidine-4-carboxylate Derivatives: A Comparative Analytical Guide

Methyl 3-oxopiperidine-4-carboxylate hydrochloride is a highly versatile β -keto ester building block, serving as a critical precursor in the synthesis of complex pharmaceutical agents, including FDA-approved kinase inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-oxopiperidine-4-carboxylate hydrochloride is a highly versatile β -keto ester building block, serving as a critical precursor in the synthesis of complex pharmaceutical agents, including FDA-approved kinase inhibitors like olutasidenib and adagrasib 1. However, the stereochemical integrity of this scaffold is inherently fragile.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical methodologies used to validate the stereochemistry of these derivatives. Rather than merely listing procedures, this guide deconstructs the causality behind each experimental choice, ensuring that every protocol functions as a self-validating system.

The Stereochemical Challenge: Causality & Mechanism

The primary challenge with unsubstituted methyl 3-oxopiperidine-4-carboxylate lies in its β -keto ester moiety. The C4 stereocenter is highly acidic due to the electron-withdrawing effects of the adjacent C3 ketone and C4 carboxylate. In solution, this system exists in a dynamic equilibrium with its achiral enol tautomer. Consequently, any isolated enantiomer at C4 will rapidly racemize unless the stereocenter is "locked" (e.g., via C4-alkylation) or the C3 ketone is reduced 2.

Furthermore, the compound is supplied as a hydrochloride salt . The causality here is stability: the free base of a β -amino ketone is highly prone to auto-condensation (forming pyrazine derivatives). Protonating the piperidine nitrogen prevents nucleophilic attack, stabilizing the monomeric building block.

Tautomerization Keto_R R-Enantiomer (C4 Stereocenter) Enol Achiral Enol Intermediate (Planar C3-C4) Keto_R->Enol Base/Acid Catalysis Enol->Keto_R Protonation Keto_S S-Enantiomer (C4 Stereocenter) Enol->Keto_S Protonation Keto_S->Enol Base/Acid Catalysis

Mechanism of C4 racemization via keto-enol tautomerization in 3-oxopiperidine-4-carboxylates.

Comparative Analysis of Validation Techniques

Once a derivative is synthesized and the stereocenter is locked, selecting the correct analytical technique is paramount. The table below provides a quantitative and qualitative comparison of the four primary orthogonal techniques used for stereochemical validation.

FeatureChiral HPLCNMR (Mosher's Method)X-ray CrystallographyECD Spectroscopy
Primary Output Enantiomeric Excess (ee%)Relative/Absolute ConfigAbsolute Config (3D)Absolute Config
Sample State SolutionSolutionSingle CrystalSolution
Turnaround Time 1–3 Hours2–4 Days (incl. synthesis)1–3 Weeks (crystallization)1–2 Days (incl. compute)
Sensitivity High (ng to µg limits)Moderate (mg quantities)Low (requires intact crystal)Moderate (µg to mg)
Self-Validation Metric Racemic baseline resolution ( Rs​>1.5 ) ΔδSR sign consistencyFlack parameter ≈0.0(1) TDDFT calculation match
Best Used For Process monitoring & purityLiquid derivatives / OilsSolid HCl saltsChromophore-rich analogs

Decision Workflow for Stereochemical Validation

To optimize resources, the physical state and chemical properties of the derivative dictate the validation pathway.

Workflow Start Synthesized Derivative CheckState Physical State? Start->CheckState Solid Crystalline Solid CheckState->Solid Liquid Amorphous/Liquid CheckState->Liquid Xray X-ray Crystallography (Absolute Config) Solid->Xray High Quality Crystal HPLC Chiral HPLC (Enantiomeric Purity) Solid->HPLC Purity Check Liquid->HPLC ee% Check NMR 2D NMR / Mosher's (Relative/Absolute Config) Liquid->NMR Derivatization

Decision matrix for selecting stereochemical validation methods for piperidine derivatives.

Self-Validating Experimental Protocols

Protocol A: Chiral HPLC for Enantiomeric Excess (ee%)

Causality: Piperidine nitrogens interact strongly with residual acidic silanol groups on silica-based chiral stationary phases, causing severe peak tailing and inaccurate integration. The addition of 0.1% Diethylamine (DEA) to the mobile phase acts as a sacrificial base, masking these sites and ensuring sharp, symmetrical peaks 3.

  • Column Selection: Equip the system with a polysaccharide-based column (e.g., Chiralpak AD-H or IC3, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane/Isopropanol (80:20 v/v). Add exactly 0.1% DEA. Degas thoroughly.

  • System Validation (The Checkpoint): Inject a known racemic standard of the derivative. Adjust the flow rate (typically 0.5 - 1.0 mL/min) until baseline separation is achieved (Resolution, Rs​>1.5 ). If the racemate does not separate equally (50:50 area), the method is invalid and cannot be used for the enantioenriched sample.

  • Sample Analysis: Inject the enantioenriched sample (1 mg/mL). Calculate the ee% using the formula: ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Protocol B: NMR Assignment via Mosher’s Ester Derivatization

Causality: If the C3 ketone is reduced to a hydroxyl group, standard 1D NMR cannot determine absolute stereochemistry. Reacting the alcohol with (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl (MTPA) chloride forms diastereomers. The anisotropic shielding effect of the MTPA phenyl group causes predictable chemical shift differences in the 1H NMR spectrum, allowing unambiguous assignment 4.

  • Derivatization: Split the C3-reduced piperidine derivative into two vials (5 mg each). React Vial 1 with (R)-MTPA-Cl and Vial 2 with (S)-MTPA-Cl in deuterated pyridine (pyridine- d5​ ). Note: Pyridine acts as both solvent and acid scavenger.

  • Data Acquisition: Acquire high-resolution 1H and 2D COSY/HSQC spectra for both diastereomers.

  • System Validation (The Checkpoint): Calculate ΔδSR=δS​−δR​ for the protons on the piperidine ring. The model is only valid if all protons on one side of the MTPA plane show positive Δδ values, while protons on the opposite side show negative values. A random distribution of signs indicates conformational flexibility invalidating the Mosher model.

Protocol C: Single-Crystal X-ray Diffraction (SCXRD)

Causality: Determining absolute configuration via X-ray requires anomalous dispersion, which is weak for light atoms (C, H, N, O). By utilizing the hydrochloride salt of the piperidine derivative, the heavier Chlorine atom provides a strong anomalous scattering signal, allowing direct determination of the absolute configuration without relying on chiral reference molecules 4.

  • Crystallization: Dissolve 20 mg of the hydrochloride derivative in a minimum volume of methanol. Place this vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., diethyl ether) to facilitate slow vapor diffusion.

  • Harvesting: After 7-14 days, isolate a single, defect-free crystal under polarized light.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Copper (Cu K α ) microfocus source. Cu radiation is chosen over Molybdenum (Mo) because it maximizes the anomalous scattering of the Chlorine atom.

  • System Validation (The Checkpoint): Refine the structure and evaluate the Flack parameter . A value of 0.0(1) confirms the absolute stereochemistry is correct. A value of 1.0(1) means the true structure is the inverted enantiomer. A value near 0.5 indicates a racemic twin, invalidating the chiral assignment.

References

  • Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC National Institutes of Health (NIH) URL:[Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia Chiralpedia URL:[Link]

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PMC National Institutes of Health (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl 3-Oxopiperidine-4-Carboxylate Hydrochloride: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide pro...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides crucial, immediate safety and logistical information for the proper disposal of methyl 3-oxopiperidine-4-carboxylate hydrochloride, designed to foster a culture of safety and ensure regulatory compliance.

Understanding the Hazard Profile

While a specific, comprehensive safety data sheet (SDS) for methyl 3-oxopiperidine-4-carboxylate hydrochloride can be limited, its structure as a piperidine derivative and a hydrochloride salt provides a strong basis for assessing its potential hazards. Structurally related compounds, like piperidine, are often classified as highly flammable, acutely toxic, and corrosive.[1][2][3] The hydrochloride salt form suggests it is a solid and may cause skin and serious eye irritation.[4] Therefore, it is imperative to handle this compound with stringent safety measures throughout its entire lifecycle, from initial use to final disposal.

Key Hazard Considerations:
  • Corrosivity: As a hydrochloride salt, it can be corrosive, capable of causing skin irritation and serious eye damage.[4]

  • Toxicity: Piperidine derivatives can be toxic if swallowed, inhaled, or in contact with skin.[2]

  • Environmental Hazard: Many chemical reagents can be harmful to aquatic life.[1] Discharge into the environment must be avoided.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling methyl 3-oxopiperidine-4-carboxylate hydrochloride for any purpose, including disposal preparation, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or splashes are possible.[1]Protects against accidental splashes which can cause serious eye irritation or damage.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before use.[1][5]Prevents skin contact, as the compound may be toxic upon absorption and can cause skin irritation.[2][4]
Body Protection A lab coat is essential. For larger quantities or significant spill risk, a chemical-resistant apron is recommended.[1]Protects against contamination of personal clothing and skin.
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[6]Minimizes the inhalation of any dust or aerosols, which could be toxic.[2]

Segregation and Storage of Chemical Waste

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliance with environmental regulations. The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide a framework for hazardous waste management.[7][8][9]

Waste Accumulation Protocol:
  • Point of Generation: Chemical waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[7][10] This is often referred to as a Satellite Accumulation Area (SAA).[8][10][11]

  • Container Selection: Use only containers that are chemically compatible with methyl 3-oxopiperidine-4-carboxylate hydrochloride.[7][10] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[7][10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 3-oxopiperidine-4-carboxylate hydrochloride," and an indication of its hazards (e.g., corrosive, toxic).[1][8][10][11]

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents.[12] Use physical barriers and secondary containment systems to prevent accidental mixing.[7]

  • Secure Storage: Keep the waste container tightly closed when not in use and store it in a well-ventilated area.[2][10]

Waste_Segregation_Workflow cluster_Lab Laboratory Operations cluster_SAA Satellite Accumulation Area (SAA) cluster_Disposal Disposal Pathway A Generation of Waste (Methyl 3-oxopiperidine-4-carboxylate HCl) B Select Compatible Hazardous Waste Container A->B Immediate Action C Label Container: 'Hazardous Waste' Chemical Name Hazards B->C Proper Identification D Store in Secondary Containment Segregated from Incompatibles C->D Safe Storage E Keep Container Closed D->E Prevent Spills & Fumes F Arrange for Pickup by Licensed Waste Disposal Service E->F Container is Full (<= 90%) G Complete Waste Manifest Documentation F->G Regulatory Compliance

Caption: Workflow for proper segregation and storage of chemical waste.

Spill Management and Emergency Procedures

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

Small Spill Cleanup Protocol:
  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[1]

  • Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1][2] Do not use combustible materials such as paper towels.[1]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[13][14]

  • Decontamination: Clean the spill area thoroughly.[1] All cleaning materials must also be disposed of as hazardous waste.[1]

  • Reporting: Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) office, regardless of the size.[1]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Procedures

The final disposal of methyl 3-oxopiperidine-4-carboxylate hydrochloride must be conducted in compliance with all local, state, and federal regulations.

Key Disposal Steps:
  • Licensed Waste Disposal Service: The disposal of this chemical must be handled by a licensed professional waste disposal company.[1][5] Contact your institution's EHS office to arrange for pickup.[1]

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately.[1][7]

  • Empty Containers: "Empty" containers that once held the chemical should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous liquid waste.[1] The rinsed container can then be managed according to institutional guidelines.[1]

Neutralization Considerations:

For many hydrochloride salts, neutralization is a potential treatment step before disposal.[15][16] This process involves reacting the acidic compound with a base to form a less hazardous salt and water.[15]

Caution: Neutralization reactions can be exothermic, releasing heat.[17] This procedure should only be performed by trained personnel in a controlled laboratory setting, typically within a fume hood.[18]

General Neutralization Protocol (for small quantities):
  • Dilution: Slowly add the methyl 3-oxopiperidine-4-carboxylate hydrochloride to a large volume of cold water to create a dilute solution (e.g., ~5%).[18][19] Always add acid to water, never the other way around. [15]

  • Neutralization: Slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide) to the acidic solution while stirring continuously.[15][18][19]

  • pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper. The goal is to reach a neutral pH (between 6 and 9).[15][18]

  • Disposal of Neutralized Solution: Once neutralized, the resulting solution may be suitable for drain disposal, depending on local regulations and whether it contains any other hazardous components.[18][19] Always consult your institution's EHS guidelines and local regulations before disposing of any chemical down the drain.[15]

Neutralization_Process Neutralization Decision Pathway A Small Quantity of Methyl 3-oxopiperidine-4-carboxylate HCl Waste B Consult Institutional EHS Guidelines & Local Regulations A->B C Is On-site Neutralization Permitted and Feasible? B->C G Dispose of as Hazardous Waste via Licensed Vendor B->G Direct Disposal Required D Perform Neutralization Protocol (Trained Personnel Only) C->D Yes C->G No E Verify pH is Neutral (6-9) D->E E->D No, Adjust F Dispose of Neutralized Solution per EHS Guidelines (e.g., Drain) E->F Yes

Caption: Decision-making process for the neutralization of the chemical waste.

Regulatory Compliance

Adherence to regulations is not optional. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): Sets national standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8][9]

  • Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including container requirements and PPE.[7]

Facilities are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste produced monthly, which dictates specific storage time limits and other requirements.[8][11]

By implementing these procedures, you contribute to a safer laboratory environment, protect our ecosystem, and ensure your institution remains in full compliance with all applicable regulations.

References
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab. [Link]

  • SAFETY DATA SHEETS. (2025, September 8). CATO Research Chemicals Inc. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA. [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

  • Special Disposal - Singapore. (n.d.). NUS Chemistry. [Link]

  • How to dispose of hydrochloric acid. (2024, July 15). Lab Alley. [Link]

  • Hydrochloric (HCl) Acid Neutralization. (n.d.). Digital Analysis Corp. [Link]

  • Acid/Base Neutralization Procedure for Laboratory Disposal. (n.d.). University of British Columbia Zoology. [Link]

  • How to neutralize hydrochloric acid. (2024, August 19). Lab Alley. [Link]

Sources

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Methyl 3-oxopiperidine-4-carboxylate hydrochloride
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